(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Beschreibung
BenchChem offers high-quality (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYHALMQXHQSG-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431900 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138923-03-2 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Analysis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Introduction: A Chiral Keystone in Antiviral Drug Synthesis
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a pivotal chiral building block in contemporary pharmaceutical development. Its rigid cyclopentene framework, adorned with strategically placed amino and carboxyl functionalities, renders it an invaluable precursor for a class of compounds known as carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen is replaced by a methylene group, a modification that can bestow enhanced stability against enzymatic degradation.[1]
The paramount importance of this molecule is underscored by its role as a key intermediate in the synthesis of the neuraminidase inhibitor Peramivir, an antiviral agent effective against influenza.[2][3] The precise stereochemistry of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is critical for the biological activity of the final drug product, making its rigorous structural analysis a non-negotiable aspect of quality control and process development in the pharmaceutical industry.
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical techniques, but a cohesive, self-validating system for confirming the identity, purity, and stereochemical integrity of this vital synthetic intermediate.
Molecular Blueprint: Properties and Synthetic Considerations
A thorough structural analysis begins with an understanding of the molecule's fundamental properties and its synthetic origins.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [] |
| Molecular Weight | 141.17 g/mol | [] |
| CAS Number | 138923-03-2 | |
| Appearance | Typically an off-white to light beige solid (as the tartrate salt) |
The common synthetic route to (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate starts from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam.[5] The process involves the acid-catalyzed opening of the bicyclic lactam with methanol to yield the methyl ester.[5] This synthetic pathway informs the analytical chemist of potential impurities, such as the corresponding (1R,4S) enantiomer, diastereomers, or residual starting materials and reagents.
The Analytical Workflow: A Multi-faceted Approach to Structural Verification
A robust structural analysis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate relies on a confluence of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A comprehensive workflow for the structural analysis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) experiments provides an unambiguous assignment of all protons and carbons, and confirms the relative stereochemistry.
Expected ¹H NMR Spectral Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H2, H3 (olefinic) | 5.8 - 6.2 | m | - |
| H1, H4 (allylic) | 3.8 - 4.2 | m | - |
| H5a, H5b (aliphatic) | 2.0 - 2.8 | m | - |
| O-CH₃ (ester) | ~3.7 | s | - |
| N-H₂ (amine) | Broad singlet | - | - |
Causality Behind Expected Shifts:
-
Olefinic Protons (H2, H3): These protons are in the most deshielded region of the aliphatic part of the spectrum due to the electron-withdrawing nature of the double bond.
-
Allylic Protons (H1, H4): These protons are adjacent to both the double bond and either the ester or amino group, leading to a downfield shift.
-
Aliphatic Protons (H5a, H5b): These methylene protons are diastereotopic and will likely appear as a complex multiplet.
-
Ester Methyl Protons: The singlet at ~3.7 ppm is characteristic of a methyl ester.
-
Amine Protons: The protons of the primary amine will likely be a broad singlet and may exchange with D₂O.
Expected ¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | 170 - 175 |
| C2, C3 (olefinic) | 125 - 135 |
| C1, C4 (allylic) | 50 - 60 |
| C5 (aliphatic) | 35 - 45 |
| O-CH₃ (ester) | ~52 |
Self-Validation through 2D NMR:
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal the coupling network between protons, confirming the connectivity of the cyclopentene ring. For instance, correlations will be observed between the olefinic protons (H2, H3) and the allylic protons (H1, H4), and between the allylic protons and the aliphatic methylene protons (H5a, H5b).
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Mass Spectrometry (MS): Corroboration of Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): For the free base, the molecular ion peak is expected at m/z = 141.17.[] For the hydrochloride salt, the parent compound may be observed.[6] The Boc-protected analog would have a molecular weight of 241.28 g/mol .[7]
-
Key Fragmentation Pathways (Predicted):
-
Loss of the methoxy group (-OCH₃): A fragment at M-31 would be indicative of the loss of the methoxy radical from the ester.
-
Loss of the carbomethoxy group (-COOCH₃): A fragment at M-59 would correspond to the loss of the entire methyl ester group.
-
Ring fragmentation: Cleavage of the cyclopentene ring can lead to a variety of smaller fragments.
-
Sources
- 1. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate [myskinrecipes.com]
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate CAS number
Technical Monograph: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Focus: Synthesis, Characterization, and Application in Neuraminidase Inhibitor Development[1]
Executive Summary
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a critical chiral building block, predominantly utilized as the carbocyclic scaffold for Peramivir (Rapivab) , a neuraminidase inhibitor used to treat influenza.[1][2] Its structural rigidity, provided by the cyclopentene ring, positions the functional groups (guanidino, acetamido, and carboxylate moieties) in the precise geometry required to mimic the transition state of sialic acid cleavage by the viral enzyme.[2]
This guide details the chemical identity, industrial synthesis via the "Vince Lactam" route, and quality control parameters required for pharmaceutical-grade production.[2]
Chemical Identity & Properties
Due to the instability of the free amine (propensity for polymerization or hydrolysis), this compound is almost exclusively isolated, stored, and utilized as its Hydrochloride (HCl) salt .[2]
| Property | Detail |
| Target Molecule | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride |
| CAS Number (HCl Salt) | 229613-83-6 (Specific Stereoisomer) |
| Alt.[1][2][3] CAS (Free Base) | 138923-03-2 |
| Alt.[1][2][4] CAS (Generic/Racemic) | 77745-25-6 (Often cited, but lacks specific stereochemical designation) |
| Molecular Formula | C₇H₁₁NO₂[1][2] · HCl |
| Molecular Weight | 177.63 g/mol (Salt) / 141.17 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane.[1][2] |
| Stereochemistry | cis-configuration; (1S, 4R) absolute configuration.[1][2] |
Strategic Synthesis: The Vince Lactam Route
The most authoritative and scalable route to this intermediate utilizes (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] This bicyclic lactam possesses the latent 1,4-cis stereochemistry required for Peramivir.[1][2]
Mechanistic Pathway
The synthesis involves a nucleophilic acyl substitution driven by acid catalysis.[1][2]
-
Protonation: The lactam carbonyl oxygen is protonated by HCl (generated in situ from Thionyl Chloride and Methanol).[1][2]
-
Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.[1][2]
-
Ring Opening: The C-N bond cleaves, releasing the ring strain of the bicyclic system.[2]
-
Esterification: The resulting intermediate forms the methyl ester, while the amine is protonated to form the stable hydrochloride salt.[2]
Synthetic Workflow Diagram
Caption: Conversion of bicyclic Vince Lactam to the monocyclic amino-ester via acid-catalyzed methanolysis.
Detailed Experimental Protocol
Objective: Synthesis of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate HCl on a 100g scale.
Safety Warning: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water.[1][2] Perform all operations in a fume hood under inert atmosphere (N₂).
Step-by-Step Methodology:
-
Reactor Setup:
-
Reagent Charging (Solvent):
-
Activator Addition (Critical Step):
-
Substrate Addition:
-
Reaction Phase:
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (40°C bath) to remove solvent and excess HCl/SO₂. A thick, off-white oil or semi-solid will remain.[1][2]
-
Crystallization: Add Methyl tert-butyl ether (MTBE, 600 mL) to the residue. Stir vigorously for 2 hours at 0°C. The oil should solidify into a white precipitate.
-
Wash the cake with cold MTBE (2 x 100 mL).
-
-
Drying:
-
Dry the solid in a vacuum oven at 35°C for 8 hours.
-
Expected Yield: 160g – 170g (90–95%) Purity: >98% (HPLC)[1][2]
Analytical Validation (Quality Control)
To ensure the material is suitable for downstream Peramivir synthesis, the following specifications must be met.
1H-NMR Spectrum (DMSO-d6, 400 MHz)
-
δ 6.15 (m, 1H) & 5.95 (m, 1H): Olefinic protons (C=C ring).[1][2]
-
δ 2.60 (m, 1H) & 1.95 (m, 1H): Methylene protons at C5.[2]
Chiral HPLC Method
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.
Application: The Peramivir Pathway[2][5][6]
This intermediate represents the "Scaffold" in the convergent synthesis of Peramivir.[2]
Downstream Logic
-
Protection: The free amine is typically protected (e.g., Boc-anhydride) to prevent side reactions.[1][2]
-
Functionalization: The double bond undergoes a 1,3-dipolar cycloaddition or Pd-catalyzed coupling to introduce the guanidine and acetamide side chains.[1][2]
-
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid in the final step to yield the active drug.[2]
Caption: The central role of the (1S,4R) scaffold in constructing the neuraminidase inhibitor architecture.
References
-
BioCryst Pharmaceuticals. (1999).[1][2] Substituted Cyclopentane Compounds as Neuraminidase Inhibitors.[1][2] World Intellectual Property Organization.[1][2] WO 99/33781.[1][2][5] Link
-
Singh, S., et al. (2012).[2] Process for the preparation of Peramivir.[2][6][5][7][8] U.S. Patent 2012/0142960.[1][2] Link
-
Vince, R. (2008).[2] Vince Lactam: A Versatile Intermediate.[1][2][9] University of Minnesota.[1][2] (Contextual grounding on the starting material).[1][2][5][7][8][9][10]
-
PubChem. (2024).[1][2] Compound Summary: Methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate hydrochloride.[1][2][3] National Library of Medicine.[1][2] Link[1][2]
-
ChemicalBook. (2024).[1][2][9] Product Entry: CAS 229613-83-6.[1][3]Link[1][2]
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vince lactam - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | CAS: 138923-03-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 7. Peramivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Peramivir for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Technical Guide: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Sub-Title: Chemical Properties, Synthesis from (-)-Vince Lactam, and Handling of the Peramivir Intermediate[1][2]
Executive Summary
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a critical chiral building block in the pharmaceutical industry, serving as the "C5-amino acid" scaffold for the neuraminidase inhibitor Peramivir (Rapivab) .[1][2] Its unique cyclopentene architecture acts as a transition-state mimic for the influenza virus neuraminidase enzyme.[1][2]
This guide details the physicochemical properties, industrial synthesis via the Vince Lactam route, and stability protocols required to handle this intermediate, which is kinetically unstable in its free-base form and typically isolated as a hydrochloride or tartrate salt.[1][2]
Molecular Identity & Stereochemistry
The molecule possesses two chiral centers at C1 and C4.[1][2] The (1S, 4R) configuration is essential for biological activity.[1][2]
| Attribute | Specification |
| IUPAC Name | Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
| Common Name | Peramivir Intermediate; C5-Amino Ester |
| CAS No.[1][2][3][4][5][6] (HCl Salt) | 229613-83-6 (Primary Commercial Form) |
| CAS No.[1][2][7] (Free Base) | 138923-03-2 |
| Molecular Formula | C₇H₁₁NO₂ (Free Base) / C₇H₁₂ClNO₂ (HCl Salt) |
| Molecular Weight | 141.17 g/mol (Free Base) / 177.63 g/mol (HCl Salt) |
| SMILES | COC(=O)[C@H]1C=CC1 |
| Stereochemistry | cis-1,4-disubstituted cyclopentene |
Physical & Chemical Properties
Physical Characteristics
The distinction between the free base and the salt is the most critical parameter for process chemists.[1][2]
| Property | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Appearance | Pale yellow to brown viscous oil | Off-white to beige crystalline solid |
| Melting Point | N/A (Liquid at RT) | >180°C (Decomposes) |
| Solubility | DCM, Methanol, Ethyl Acetate | Water, Methanol, DMSO; Insoluble in Hexane |
| Hygroscopicity | N/A | Moderate (Store with desiccant) |
| pKa (Predicted) | ~9.6 (Amine) | N/A |
Chemical Reactivity Profile
-
Polymerization Risk: The free base contains both a nucleophilic amine and an electrophilic conjugated system (though the ester is not directly conjugated to the amine, the ring strain and double bond proximity create reactivity).[1][2] The free base can dimerize or polymerize upon prolonged exposure to heat.[1][2]
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or strong acidic conditions with water, reverting to the amino acid (Peramivir impurity precursor).[1][2]
-
Michael Addition: The double bond at C2-C3 is deactivated by the ester but remains a potential site for radical addition or harsh nucleophilic attack if the amine is protected.[1][2]
Synthesis & Purification Protocol
Core Directive: The industrial standard synthesis utilizes the acid-catalyzed ring opening of (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] This route preserves the chiral integrity of the starting material.[1][2]
Reaction Logic (Graphviz Diagram)
Caption: Acid-catalyzed methanolysis of (-)-Vince lactam involves cleavage of the amide bond, releasing ring strain to form the cyclopentene amino ester.[1][2]
Step-by-Step Protocol
Note: This protocol is adapted for a 100g scale batch.
Reagents:
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with Nitrogen.[1][2]
-
Dissolution: Charge (-)-Vince Lactam (100 g) and Methanol (250 g). Agitate until fully dissolved.
-
Acid Generation (Exothermic): Cool the solution to 0–5°C. Add Thionyl Chloride (65.4 g) dropwise over 60 minutes.
-
Reaction: Warm to 25°C and stir for 2–4 hours.
-
Work-up: Concentrate the mixture under reduced pressure (vacuum) at <40°C to remove excess methanol and SO₂/HCl byproducts.
-
Crystallization: Re-dissolve the residue in fresh Methanol (130 g) or Isopropanol. Cool to 0°C to induce precipitation of the hydrochloride salt.[1][2] Filter and wash with cold MTBE or Acetone.[1][2]
Analytical Characterization (QC)
To validate the integrity of the product, the following signals must be confirmed.
1H NMR (400 MHz, DMSO-d6):
-
δ 5.9–6.1 ppm (m, 2H): Olefinic protons (C2-H, C3-H).[1][2] Distinctive "roofing" effect due to coupling.[1][2]
-
δ 4.1 ppm (m, 1H): Methine proton at C4 (adjacent to amine).[1][2]
-
δ 3.5 ppm (m, 1H): Methine proton at C1 (adjacent to ester).[1][2]
HPLC Purity Parameters:
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[1][2]
-
Detection: UV @ 210 nm (Weak chromophore; rely on end-absorption of the ester/alkene).[1][2]
Stability & Storage Logic
Caption: The salt form protects the amine from self-reacting with the alkene.[1][2][6] Moisture leads to ester hydrolysis.[1][2]
-
Storage: Store the HCl salt at -20°C. It is hygroscopic; moisture ingress will catalyze ester hydrolysis over time.[1][2]
-
Handling: Avoid generating the free base until the exact moment of the next reaction step (e.g., N-acetylation or coupling).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9857193, Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate.[1][2] Retrieved from [Link][1][2]
-
BioCryst Pharmaceuticals. Process for the synthesis of neuraminidase inhibitors.[1][2] U.S. Patent Applications (Related to Peramivir synthesis).[1][2]
-
Singh, S. et al. Vince Lactam: A Versatile Intermediate.[1][2] Chemical Reviews.[1][2] (Contextual grounding on the starting material).[1][2][6][8][][10][11]
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | C7H12ClNO2 | CID 12899910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate CAS 138923-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. lookchem.com [lookchem.com]
- 5. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Vince lactam - Wikipedia [en.wikipedia.org]
- 7. (1S,4R)-Methyl 4-aMinocyclopent-2-enecarboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. Gluconate | C6H11O7- | CID 6419706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride
The following technical guide details the properties, synthesis, and application of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride , a critical chiral intermediate in the synthesis of neuraminidase inhibitors.
Role: Key Intermediate for Peramivir (Neuraminidase Inhibitor) Document Type: Technical Guide for Process Chemists & Analytical Scientists[1][2][3]
Executive Summary
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 229613-83-6) is the functionalized cyclopentene scaffold responsible for the core stereochemistry of Peramivir (Rapivab®).[1][2][3] Its value lies in the precise (1S,4R) configuration, which positions the guanidino and acetylamino groups of the final drug to interact perfectly with the influenza virus neuraminidase active site.[1][2][3]
This guide moves beyond basic data sheets to address the synthesis logic , process impurities , and critical quality attributes (CQAs) required for pharmaceutical development.
Physicochemical Profile
The hydrochloride salt is preferred over the free base due to enhanced stability and crystallinity, though the L-tartrate salt is also frequently encountered in large-scale manufacturing for optical resolution purposes.[2][3]
| Property | Data | Notes |
| IUPAC Name | Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | cis-configuration relative to ring |
| CAS Number | 229613-83-6 (HCl salt) | 138923-03-2 (Free base) |
| Molecular Formula | C₇H₁₁NO₂[1][2][3][4][5][6][7] · HCl | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol | Free base: 141.17 g/mol |
| Appearance | Off-white to light beige crystalline solid | Hygroscopic; store under inert gas |
| Melting Point | 190–195 °C (Decomposes) | Note: Varies by crystal form/purity |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Free base is soluble in DCM |
| Chirality | (1S, 4R) | Enantiomeric Excess (ee) >99% required |
Synthetic Methodology & Manufacturing Logic
The industrial synthesis relies on the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) as the starting material.[1][2][3] This route is superior to de novo construction because the lactam already contains the requisite cyclopentene double bond and 1,4-substitution pattern.[1][2][3]
Core Synthetic Pathway
The transformation involves a nucleophilic ring-opening of the lactam using methanol under acidic conditions.[1][2][3] This simultaneously installs the methyl ester and unmasks the primary amine.[1][2][3]
Mechanism:
-
Protonation: The lactam carbonyl is activated by HCl.[1][2][3]
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon.[1][2][3]
-
Ring Opening: The C-N bond cleaves, relieving the ring strain of the bicyclic system.[1][2][3]
-
Salt Formation: The resulting amine is trapped as the hydrochloride salt, preventing side reactions (e.g., polymerization).[1][2][3]
Synthesis Workflow Diagram
Caption: Acid-catalyzed ring opening of Vince Lactam to yield the target amino ester.
Experimental Protocol (Bench Scale)
Derived from J. Med. Chem. 2001, 44, 4379 and optimized for specificity.[1][2][3]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagent Preparation: Charge (-)-Vince lactam (10.0 g, 91.6 mmol) and anhydrous Methanol (100 mL). Cool to 0–5 °C.[1][2][3][7]
-
Acid Addition: Add Thionyl Chloride (SOCl₂) (16.3 g, 137 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2][3][5][8][9]
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess HCl.
-
Isolation:
-
Method A (Direct Solid): Triturate the residue with diethyl ether or MTBE to induce crystallization of the HCl salt.[1][2][3] Filter and dry under vacuum.[1][2][3][8]
-
Method B (Tartrate Route): If optical purity upgrade is needed, neutralize to free base, treat with L-tartaric acid to crystallize the tartrate, then regenerate HCl salt.[1][2][3]
-
Analytical Characterization
Validating the identity and purity of this salt is challenging due to its lack of strong chromophores (only the double bond absorbs weak UV).[1][2][3]
Nuclear Magnetic Resonance (NMR)
The spectrum should confirm the preservation of the double bond and the integrity of the methyl ester.[1][2][3]
-
¹H NMR (400 MHz, D₂O):
HPLC Method (Purity & Chirality)
Standard reverse-phase methods often fail to retain the polar amine.[1][2][3] Use an ion-pairing agent or a specialized column.[1][2][3]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1][2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 210 nm (End absorption of ester/alkene).[1][2][3]
-
Chiral Analysis: Required to ensure <0.5% of the (1R,4S) enantiomer.[1][2][3] Use a Chiralpak AD-H or IG column with Hexane/IPA/Diethylamine mobile phase (on free base).[1][2][3]
Handling, Stability & Safety
Stability Profile
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in the presence of moisture, reverting to the amino acid (which complicates Peramivir synthesis).[1][2][3]
-
Dimerization: The free amine can attack the ester of another molecule (aminolysis) if the salt is neutralized without immediate reaction.[1][2][3] Always keep as the HCl salt until use.
Storage Conditions
-
Temperature: -20 °C (Long term) or 2–8 °C (Short term).[1][2][3]
-
Atmosphere: Store under Argon or Nitrogen.[1][2][3] Desiccate.
Safety (GHS Classification)[1][2][3]
References
-
Chand, P., et al. (2001).[1][2][3] "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity." Journal of Medicinal Chemistry, 44(25), 4379–4392.[1][2][3] Link[1][2][3]
-
Babu, Y. S., et al. (2000).[1][2][3] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and safe neuraminidase inhibitor."[1][2][3] Journal of Medicinal Chemistry, 43(19), 3482–3486.[1][2][3]
-
BioCryst Pharmaceuticals. (1999).[1][2][3] "Substituted Cyclopentane Derivatives as Neuraminidase Inhibitors." World Intellectual Property Organization Patent, WO1999033781.[1][2][3] Link[1][2][3]
-
Singh, R., et al. (2012).[1][2][3] "Process for the preparation of Peramivir." U.S. Patent, US20120145932.[1][2][3]
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | C7H12ClNO2 | CID 12899910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 4. US5371282A - Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. CN102633686A - Preparation method of peramivir - Google Patents [patents.google.com]
- 8. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
Technical Guide: Enantioselective Synthesis of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
Executive Summary
This technical guide details the enantioselective synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate , a critical chiral intermediate in the manufacturing of neuraminidase inhibitors such as Peramivir . The guide prioritizes the industrial "Vince Lactam" route due to its scalability, atom economy, and established regulatory precedence.[1] We also examine an alternative Palladium-catalyzed asymmetric allylic amination strategy for de novo synthesis.
The (1S,4R)-stereochemistry (cis-1,4-substitution) is thermodynamically challenging to set selectively against the trans-isomer without utilizing the constrained geometry of a bicyclic precursor or a directing group. This guide provides self-validating protocols for enzymatic resolution and chemical functionalization to ensure high enantiomeric excess (ee >99%).
Retrosynthetic Analysis & Strategic Disconnection
The target molecule features a cyclopentene core with cis-1,4-stereochemistry.[2] The primary retrosynthetic disconnection involves the cleavage of the amide bond in 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). This bicyclic framework locks the cis-stereochemistry, reducing the synthetic challenge to a kinetic resolution of the lactam enantiomers.[1]
Retrosynthesis Diagram[1]
Caption: Retrosynthetic logic leveraging the constrained geometry of the Vince Lactam to fix the 1,4-cis relationship.
Core Strategy: The Vince Lactam Route
The industrial standard relies on the enzymatic resolution of racemic Vince lactam.[1] The target (1S,4R)-amino ester corresponds to the (+)-lactam series (depending on the specific enzyme's hydrolytic preference, the desired enantiomer is either the unreacted lactam or the hydrolyzed amino acid).[1]
Stereochemical Alignment[1]
-
Target: (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.[2][3][4]
-
Precursor: (+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Resolution Strategy: Use a hydrolase (e.g., Pseudomonas cepacia lipase or Alcaligenes sp.[1] lipase) that selectively hydrolyzes the (-)-enantiomer to the amino acid, leaving the desired (+)-lactam intact.[1]
Process Workflow
Caption: Workflow for the bio-resolution and chemical conversion of Vince Lactam to the target amino ester.
Detailed Experimental Protocols
Protocol A: Enzymatic Resolution of (±)-Vince Lactam
This protocol isolates the (+)-(1S,4R)-lactam by selectively hydrolyzing the unwanted (-)-enantiomer.[1]
Reagents & Equipment:
-
(±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)[5]
-
Enzyme: Lipase PS (Amano) or Alcaligenes sp.[1] lipase (immobilized)[1]
-
Solvent: Diisopropyl ether (DIPE) or MTBE / Phosphate Buffer (pH 7.0)[1]
-
Monitoring: Chiral HPLC (Chiralpak AD-H or AS-H)
Step-by-Step Methodology:
-
Preparation: Suspend (±)-Vince lactam (100 g, 0.916 mol) in 0.1 M potassium phosphate buffer (pH 7.0, 1.0 L).
-
Initiation: Add immobilized Lipase PS (5.0 g). Stir the suspension vigorously at 30°C.
-
Monitoring: Monitor reaction progress via HPLC. The reaction is stopped when the conversion of the (-)-enantiomer reaches ~50-52% (kinetic resolution limit).[1]
-
Work-up (Critical Step):
-
Purification: Dry the combined organic layers over
, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate to upgrade ee% if necessary (Target: >99% ee).
Protocol B: Ring Opening to (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
This step utilizes acid-catalyzed alcoholysis to open the lactam bridge while preserving the cis-stereochemistry.
Reagents:
-
(+)-(1S,4R)-Vince Lactam (from Protocol A)[1]
-
Thionyl Chloride (
) or dry HCl gas[1] -
Anhydrous Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried flask with (+)-Vince lactam (50 g, 0.458 mol) and anhydrous MeOH (250 mL). Cool to 0°C under
. -
Acid Generation: Dropwise add
(65.4 g, 0.55 mol) over 45 minutes, maintaining internal temperature . (Alternatively, bubble dry HCl gas into MeOH until saturation).[1] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Quench & Isolation:
-
Yield: Typically 90–95% quantitative conversion.[1]
Comparative Data: Industrial vs. Academic Routes[1]
The following table contrasts the Vince Lactam route with the Palladium-catalyzed Asymmetric Allylic Amination (AAA) route (Trost Trost, B. M. et al.).
| Feature | Vince Lactam Route (Recommended) | Pd-Catalyzed AAA (Alternative) |
| Starting Material | Cyclopentadiene + Tosyl Cyanide | Cyclopentadiene Monoepoxide / Carbonate |
| Chiral Source | Enzymatic Resolution (Cheap) | Chiral Ligand (e.g., Trost Trost DACH-Phenyl) |
| Step Count | 2 (Resolution + Opening) | 3-4 (Derivatization + AAA) |
| Enantioselectivity | >99% ee (Recrystallization possible) | 90-96% ee (Ligand dependent) |
| Scalability | High (Multi-kg batches common) | Moderate (Catalyst cost/removal) |
| Atom Economy | High | Lower (Leaving groups involved) |
Alternative Strategy: Pd-Catalyzed Desymmetrization
For researchers unable to source the specific Vince lactam enantiomer, a de novo synthesis using Palladium catalysis is viable.[1]
Concept: Desymmetrization of a meso-bis-carbamate or carbonate using a chiral Pd(0) complex.[1]
-
Catalyst:
-
Ligand:
-Trost Ligand. -
Nucleophile: Phthalimide or Azide (surrogate for amine).[1]
This route is chemically elegant but requires strict control of oxygen and expensive chiral ligands, making it less suitable for large-scale production compared to the Vince lactam route.[1]
References
-
Vince, R.; Brownell, J. "Resolution of racemic carbocyclic nucleosides via the Vince lactam."[1] Journal of Organic Chemistry, 1978 , 43(11), 2311.[1][6]
-
Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations."[1] Chemical Reviews, 1996 , 96(1), 395-422.[1]
-
Taylor, S. J. C., et al. "Enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one."[7][8] Tetrahedron: Asymmetry, 1993 , 4(6), 1117.[1] [1]
-
BenchChem Technical Guide. "Synthesis of Peramivir: Key Intermediates." BenchChem Repository, 2025 .[1]
-
Singh, S. et al. "Process for the preparation of optically active azabicyclo heptanone derivatives." U.S. Patent 6,780,635, 2004 .[1][6]
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 168683-02-1|(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate|BLD Pharm [bldpharm.com]
- 4. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. :: Vince Lactam | CAS No: 49805-30-3 | SVAK Life Sciences:: [svaklifesciences.com]
- 6. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Key Intermediates in Carbocyclic Nucleoside Synthesis
Executive Summary
Carbocyclic nucleosides—analogs where the furanose oxygen is replaced by a methylene group (
The synthesis of these molecules hinges on the stereoselective construction of the carbocyclic core. This guide details the two dominant "gatekeeper" intermediates that define modern industrial and academic synthesis: the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and the
The Industry Standard: Vince Lactam
IUPAC Name: 2-azabicyclo[2.2.1]hept-5-en-3-one Role: Chiral scaffold for Abacavir, Peramivir, and Carbovir.[1][2]
The Vince lactam is the most versatile intermediate in carbocyclic nucleoside chemistry. Its rigid bicyclic structure locks the relative stereochemistry of the C1 and C4 positions (which become C1' and C4' in the nucleoside), ensuring the requisite cis-relationship found in natural nucleosides.
Synthesis of the Racemic Scaffold
The industrial route utilizes a [4+2] cycloaddition between cyclopentadiene and chlorosulfonyl isocyanate (CSI), followed by reductive hydrolysis. This method is preferred over the Diels-Alder reaction with tosyl cyanide due to atom economy and scalability.
Enzymatic Resolution: The Critical Step
The racemic lactam must be resolved to access the bioactive enantiomer. For Abacavir, the (-)-lactam (1R, 4S) is required.[1] This is achieved via enzymatic hydrolysis where a specific
Experimental Protocol: Enzymatic Resolution (Industrial Workflow)
Note: This protocol is a self-validating system; the formation of the amino acid precipitate serves as a visual progress indicator.
-
Substrate Preparation: Suspend racemic Vince lactam (100 g) in phosphate buffer (pH 7.0, 500 mL).
-
Enzyme Addition: Add immobilized CAL-B (Candida antarctica Lipase B) or a recombinant
-lactamase (e.g., from Microbacterium).[1] -
Reaction Monitoring: Incubate at 30°C with orbital shaking.
-
Validation Point: Monitor conversion via chiral HPLC (Chiralpak AD-H column).[1] The reaction is complete when the ee of the remaining lactam >99%.
-
-
Workup (The "Solubility Switch"):
-
Acidify the mixture to pH 3.0. The (+)-amino acid product remains in the aqueous phase (zwitterionic/protonated).[1]
-
Extract the unreacted (-)-lactam with Dichloromethane (DCM) (3 x 200 mL).
-
-
Purification: Concentrate the DCM layer to yield the crystalline (-)-lactam.[1]
Pathway Visualization
The following diagram illustrates the resolution and subsequent ring-opening to the amino-alcohol precursor for Abacavir.
Caption: Kinetic resolution of Vince Lactam. The enzyme selectively hydrolyzes the (+)-isomer, allowing isolation of the (-)-isomer for drug synthesis.
The Modern Convergent Route: Trost Asymmetric Allylic Alkylation (AAA)
Core Concept: Palladium-catalyzed desymmetrization.[1] Role: Synthesis of Entecavir and Neplanocin A.
While Vince lactam chemistry relies on "chiral pool" or resolution, the Trost AAA allows for the direct installation of the nucleobase (purine/pyrimidine) onto a carbocyclic core with simultaneous control of regio- and stereochemistry.
The Mechanism
The reaction proceeds via a
-
Soft Nucleophiles (e.g., Sodium malonate): Attack the carbon directly (double inversion = net retention).[1]
-
Purine Bases: Typically act as soft nucleophiles under Trost conditions.[1]
Key Intermediate: The Meso-Diester
For carbocyclic nucleosides, the starting material is often a meso-cyclopent-4-ene-1,3-diol derivative (e.g., the dibenzoate or dicarbonate).[1] The Pd-catalyst ionizes one leaving group to form the
Experimental Protocol: Pd-Catalyzed Desymmetrization
-
Catalyst Formation: In a glovebox/Schlenk line, mix
(2.5 mol%) and the Trost Ligand (R,R)-DACH-Phenyl (7.5 mol%) in degassed DCM.[1] Stir 15 min to form the active yellow complex. -
Nucleophile Preparation: In a separate vessel, treat the purine base (e.g., 6-chloropurine) with NaH or BSA (N,O-Bis(trimethylsilyl)acetamide) to generate the reactive anion.[1]
-
Coupling: Add the meso-dicarbonate substrate to the catalyst solution, followed immediately by the nucleophile solution.
-
Validation: Monitor by TLC. The product will show a distinct UV spot different from the starting purine.
-
Critical Control: The reaction temperature (often 0°C to RT) controls the kinetic vs. thermodynamic product ratio.
-
Catalytic Cycle Diagram
Caption: Pd-catalyzed Asymmetric Allylic Alkylation (AAA). The chiral ligand differentiates the enantiotopic leaving groups of the meso-substrate.
Comparative Data: Synthetic Efficiency
The following table contrasts the two primary routes for generating the carbocyclic core.
| Feature | Vince Lactam Route | Trost AAA Route |
| Primary Mechanism | Enzymatic Kinetic Resolution | Pd-Catalyzed Asymmetric Alkylation |
| Chirality Source | Biocatalyst (Lipase/Lactamase) | Chiral Phosphine Ligand |
| Max Theoretical Yield | 50% (unless dynamic kinetic resolution is used) | 100% (Desymmetrization of meso compounds) |
| Key Drug Application | Abacavir, Carbovir, Peramivir | Entecavir, Neplanocin A |
| Scalability | High (Multi-ton scale established) | Moderate (Cost of Pd/Ligand is a factor) |
| Atom Economy | Good (Amino acid byproduct is waste unless recycled) | Excellent (Leaving group is only byproduct) |
Analytical Validation of Intermediates
Trustworthiness in synthesis requires rigorous validation of the stereochemistry.
-
Chiral HPLC:
-
NMR Spectroscopy (
):-
Olefinic Protons: In the Vince lactam, the olefin protons appear as distinct multiplets at
6.3–6.6 ppm. -
Bridgehead Protons: The C1 and C4 protons are diagnostic. In the ring-opened amino alcohol (Abacavir precursor), the disappearance of the amide carbonyl peak (
170 ppm in ) and appearance of hydroxymethyl signals confirm the reduction.
-
-
X-Ray Crystallography:
References
-
Vince, R. (1978).[1] "Synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one." Journal of Organic Chemistry. Link[1]
-
Trost, B. M., & Van Vranken, D. L. (1996).[1][5] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link[1]
-
Daluge, S. M., et al. (1997).[1] "1592U89, a novel carbocyclic nucleoside analog with potent anti-HIV activity."[1] Antimicrobial Agents and Chemotherapy.[1] Link
-
Bisacchi, G. S., et al. (1997).[1] "Synthesis and Antiviral Activity of Entecavir." Bioorganic & Medicinal Chemistry Letters. Link
-
Taylor, S. J. C., et al. (1993).[1] "Industrial development of a process for the preparation of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one." Tetrahedron: Asymmetry. Link[1]
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
1H NMR and 13C NMR of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Introduction
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable intermediate, notably in the synthesis of antiviral neuraminidase inhibitors such as Peramivir, which is used to treat influenza.[1] Given its role in the development of therapeutic agents, rigorous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the unambiguous structural elucidation and purity assessment of this molecule.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations necessary for accurate interpretation. We will delve into the causality behind the observed chemical shifts, coupling constants, and multiplicities, providing a framework for confident structural verification.
Molecular Structure and Spectroscopic Predictions
The unique spectroscopic fingerprint of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate arises directly from its structure. The molecule contains a five-membered ring with a double bond, two stereocenters (at C1 and C4), an amino group, and a methyl ester group.
Caption: Structure of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate with key atoms labeled.
Due to the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and are expected to produce seven distinct signals in the ¹³C NMR spectrum. Similarly, all protons are in unique chemical environments. The presence of two chiral centers at C1 and C4 renders the two protons on the C5 methylene group diastereotopic, meaning they are non-equivalent and will exhibit different chemical shifts and couplings.[2]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure outlines the key steps from sample preparation to data acquisition.
Step 1: Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical. The hydrochloride salt of the title compound is soluble in polar solvents such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).[1][3] For the free base, Chloroform-d (CDCl₃) may be suitable. Note that in D₂O, protons on the amine group (-NH₂) will exchange with deuterium and become invisible in the ¹H spectrum.
-
Concentration: For a standard high-field NMR spectrometer, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR.[4] For ¹³C NMR, which is inherently less sensitive, a higher concentration (10-20 mg) is recommended.[5]
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.[6]
-
Sample Handling: Use high-quality, clean NMR tubes to avoid contamination.[4] After adding the sample, solvent, and standard, cap the tube and vortex gently until the sample is fully dissolved.
Step 2: Instrument Setup & Acquisition
-
Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[7]
-
¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard, which results in singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns.
Chemical Shift (δ) and Integration
The electronic environment surrounding each proton dictates its resonance frequency (chemical shift).
-
Olefinic Protons (H2, H3): These protons are attached to sp²-hybridized carbons and are significantly deshielded, appearing in the downfield region of the spectrum, typically around 5.8-6.2 ppm.[8][9]
-
Methine Protons (H1, H4): The proton at C1 (H1) is adjacent to the electron-withdrawing ester group, while the proton at C4 (H4) is adjacent to the amino group. Both are expected to resonate between 3.5 and 4.5 ppm.[6]
-
Methylene Protons (H5a, H5b): These allylic protons are diastereotopic and will appear as two distinct signals, likely in the 2.0-3.0 ppm range.
-
Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group are shielded and will produce a sharp singlet at approximately 3.7 ppm.
-
Amine Protons (-NH₂): In a non-exchanging solvent like CDCl₃, these protons would appear as a broad singlet. The chemical shift is highly variable and depends on concentration and temperature.
The integration of these signals will correspond to a ratio of 1H (H1) : 1H (H2) : 1H (H3) : 1H (H4) : 2H (H5a+H5b) : 3H (-OCH₃).
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides connectivity information. The splitting of a signal into multiple peaks (multiplicity) is described by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[10]
Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.
-
H2 and H3: Will be doublets of doublets (dd) due to coupling with each other (³J, cis-alkene, ~5-10 Hz) and their respective vicinal neighbors (H1 and H4).
-
H1 and H4: Will appear as complex multiplets due to coupling with their olefinic neighbors and both diastereotopic H5 protons.
-
H5a and H5b: Will each be a doublet of doublets of doublets (ddd) or a more complex multiplet. They are coupled to each other (geminal coupling, ²J, ~12-18 Hz) and to both H1 and H4 (vicinal couplings, ³J).
-
-OCH₃: Will be a singlet as it has no neighboring protons.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Expected Coupling Constants (J, Hz) |
| H2 / H3 | 5.8 – 6.2 | 2H (total) | dd or m | ³J (H2-H3) ≈ 5-10; ³J (vicinal) ≈ 2-8 |
| H4 | 3.8 – 4.5 | 1H | m | |
| H1 | 3.5 – 4.2 | 1H | m | |
| -OCH₃ | ~ 3.7 | 3H | s | N/A |
| H5a / H5b | 2.0 – 3.0 | 2H (total) | m | ²J (H5a-H5b) ≈ 12-18; ³J (vicinal) |
| -NH₂ | Variable | 2H | br s | N/A (signal absent in D₂O) |
Note: s=singlet, dd=doublet of doublets, m=multiplet, br s=broad singlet. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is simpler, with each unique carbon atom producing a single peak (in a proton-decoupled spectrum). The chemical shift is indicative of the carbon's hybridization and electronic environment.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield, typically in the 170-175 ppm range.[11]
-
Olefinic Carbons (C2, C3): These sp² carbons resonate in the 125-135 ppm region.[9][12]
-
C-O Carbon (-OCH₃): The methyl carbon attached to the ester oxygen appears around 52 ppm.[11]
-
C-N Carbon (C4): The carbon bonded to the nitrogen of the amine group is expected around 50-60 ppm.
-
C-C=O Carbon (C1): The methine carbon alpha to the carbonyl group will be in the 40-50 ppm range.
-
Methylene Carbon (C5): The sp³ hybridized methylene carbon will be the most shielded carbon in the ring, appearing around 30-40 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) |
| C=O | 170 – 175 |
| C2 / C3 | 125 – 135 |
| C4 | 50 – 60 |
| -OCH₃ | ~ 52 |
| C1 | 40 – 50 |
| C5 | 30 – 40 |
Conclusion
The ¹H and ¹³C NMR spectra of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate provide a definitive and detailed structural fingerprint. The key identifiers in the ¹H spectrum include two distinct olefinic signals, a sharp methyl ester singlet, and complex multiplets for the four protons on the saturated portion of the ring, including two characteristic diastereotopic methylene protons. The ¹³C spectrum confirms the presence of seven unique carbon environments, including the downfield ester carbonyl and two olefinic carbons. This comprehensive NMR analysis, when grounded in sound experimental practice, is an indispensable tool for verifying the identity, stereochemistry, and purity of this critical pharmaceutical intermediate, ensuring the integrity of the drug development pipeline.
References
-
ResearchGate. (n.d.). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved February 7, 2026, from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved February 7, 2026, from [Link]
-
NetSience. (n.d.). methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | 229613-83-6. Retrieved February 7, 2026, from [Link]
-
AA Blocks. (n.d.). 229613-83-6 | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (1970). N.m.r. Coupling Constants and Conformations of Cycloölefins. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Sample preparation. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy. In Comprehensive Chiroptical Spectroscopy. Retrieved February 7, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 7, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]
-
Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved February 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved February 7, 2026, from [Link]
- Google Patents. (2000). WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
-
Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved February 7, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 7, 2026, from [Link]
Sources
- 1. (1R,4S)-Methyl 4-aMinocyclopent-2-enecarboxyla | 419563-22-7 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 10. acdlabs.com [acdlabs.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Commercial & Technical Profile: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
[1][2][3][4]
Executive Summary
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a high-value chiral intermediate, primarily recognized as the carbocyclic scaffold for the neuraminidase inhibitor Peramivir (Rapivab) . Its commercial availability is inextricably linked to the "Vince Lactam" supply chain. While available from catalog suppliers, it is frequently "made-to-inquiry" due to the specific stereochemical requirements ((1S,4R) vs. (1R,4S)) and stability concerns of the free base.
This guide analyzes the commercial landscape, synthetic provenance, and quality control protocols required to secure high-fidelity material for pharmaceutical R&D.
Chemical Identity & Specifications
Precise identification is critical as this compound exists in multiple salt forms and enantiomers. The (1S,4R) configuration is the bioactive scaffold for Peramivir.
| Feature | Specification |
| IUPAC Name | Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
| Common Name | Peramivir Intermediate; Amino-Vince Ester |
| Free Base CAS | 138923-03-2 (Often unstable oil) |
| HCl Salt CAS | 229613-83-6 (Stable solid, hygroscopic) |
| L-Tartrate Salt CAS | 419563-22-7 (Common resolution solid) |
| Molecular Weight | 141.17 (Base) / 177.63 (HCl) / 291.26 (Tartrate) |
| Stereochemistry | (1S, 4R) cis-substitution pattern |
Process Insight: The L-Tartrate salt is often the most commercially available bulk form because L-tartaric acid is the resolving agent used to separate the (1S,4R) enantiomer from the racemic mixture during industrial synthesis.
Commercial Availability & Supply Chain Analysis
Supplier Landscape
The market is divided between catalog chemical vendors (milligram scale) and contract manufacturing organizations (CMOs) (kilogram scale).
-
Catalog Suppliers: Companies like BLD Pharm , BOC Sciences , and Sigma-Aldrich (via partners) list the compound.
-
Lead Time: Often 10–20 days (stock is frequently held in regional warehouses or requires fresh resolution).
-
Pricing: High (~
1,400 USD per gram depending on purity and salt form).
-
-
Bulk/CMO: Chinese manufacturers (e.g., Sunshine Pharma) dominate the bulk supply due to proximity to Vince Lactam production hubs.
-
Status: "Inquiry" based. Bulk orders are campaign-based.
-
The "Vince Lactam" Economy
Availability is downstream of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The synthesis involves opening the lactam ring with methanol.
-
Route A (Enzymatic): Uses resolved (-)–Vince Lactam. Expensive but high ee%.
-
Route B (Classical Resolution): Uses racemic Vince Lactam
Ring opening Resolution with L-Tartaric acid. This is the dominant industrial route, explaining the prevalence of the tartrate salt in catalogs.
Procurement Decision Matrix
When sourcing, specify the Salt Form .
-
Buy HCl Salt if: You need high solubility in water/methanol for immediate coupling.
-
Buy Tartrate Salt if: You are storing material (higher crystallinity/stability) or need a cheaper bulk option (avoids an extra salt-break/formation step).
Synthetic Provenance & Causality
Understanding the synthesis allows researchers to anticipate impurities (e.g., wrong enantiomer, residual resolving agent).
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the industrial flow from Vince Lactam to the target intermediate.
Figure 1: Industrial synthesis pathway highlighting the resolution step that dictates the commercial salt form.
Technical Protocols
Quality Control: Chiral Purity Determination
Since the (1R,4S) enantiomer is a likely impurity from incomplete resolution, Chiral HPLC is mandatory.
Protocol: Chiral HPLC for Amino Esters
-
Column: Chiralpak AD-H or Crownpak CR(+) (Crown ether columns are excellent for primary amines).
-
Mobile Phase:
-
For AD-H: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
For Crownpak: Perchloric acid (pH 1.5 to 2.0).
-
-
Detection: UV @ 210 nm (Ester carbonyl absorption).
-
Sample Prep: Neutralize salt (if HCl/Tartrate) with dilute NaHCO3, extract into mobile phase solvent, filter (0.22 µm).
-
Acceptance Criteria: >98% ee for pharmaceutical grade.[1]
Handling & Storage[6]
-
Hygroscopicity: The HCl salt is hygroscopic. Weigh in a glovebox or low-humidity environment.
-
Stability: The free base is prone to polymerization or hydrolysis (ester cleavage) if exposed to moisture. Always store as the salt at -20°C or 2-8°C under Argon.
References
-
ChemicalBook. (1R,4S)-Methyl 4-aMinocyclopent-2-enecarboxyla Product Database. Retrieved from
-
National Institutes of Health (PubChem). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride Compound Summary.[2] Retrieved from
-
Boc Sciences. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate L-tartrate salt Specifications. Retrieved from
-
ResearchGate. Representative clinical medicines prepared from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). (Context on Synthesis Routes). Retrieved from
-
New Drug Approvals. Peramivir Synthetic Routes and Intermediates. Retrieved from [3]
The Cornerstone of Antiviral Therapies: An In-depth Technical Guide to Starting Materials in Antiviral Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global imperative for effective antiviral therapeutics has placed immense focus on the innovative and efficient synthesis of complex molecular entities. The selection of appropriate starting materials is a critical, foundational decision in the synthetic pathway of any antiviral agent, profoundly influencing the overall efficiency, cost-effectiveness, and stereochemical outcome of the manufacturing process. This in-depth technical guide provides a comprehensive analysis of the core starting materials employed in the synthesis of major classes of antiviral drugs, including nucleoside/nucleotide analogs, neuraminidase inhibitors, protease inhibitors, and entry inhibitors. By dissecting the causal relationships behind the selection of these precursors, this guide offers field-proven insights into the strategic planning and execution of antiviral drug synthesis, catering to the needs of researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Starting Material Selection
The journey from a promising antiviral lead compound to a clinically approved drug is fraught with synthetic challenges. The intricate molecular architectures of many antiviral agents necessitate multi-step syntheses where the choice of the initial building blocks is paramount. An ideal starting material should possess several key attributes:
-
Inherent Chirality: Many antiviral drugs are chiral molecules, where only one enantiomer exhibits the desired therapeutic activity. The use of enantiopure starting materials from the "chiral pool" – readily available, inexpensive, and naturally occurring chiral molecules like carbohydrates and amino acids – can circumvent the need for costly and often inefficient chiral resolutions or asymmetric syntheses at later stages.
-
Embedded Functionality: Starting materials that already contain key functional groups or structural motifs of the target molecule can significantly shorten the synthetic route, thereby reducing the number of reaction steps, reagent consumption, and waste generation.
-
Availability and Cost: For the large-scale production of a pharmaceutical, the starting materials must be readily available in sufficient quantities and at a reasonable cost. The reliance on rare or expensive precursors can render a synthetic route economically unviable.
-
Synthetic Tractability: The chosen starting material should be amenable to efficient and high-yielding chemical transformations, allowing for the construction of the target molecule with a high degree of control and predictability.
This guide will explore these principles through the lens of prominent antiviral drugs, elucidating the elegant strategies employed by medicinal chemists to navigate the complexities of their synthesis.
Nucleoside and Nucleotide Analogs: Mimicking the Building Blocks of Life
Nucleoside and nucleotide analogs represent a cornerstone of antiviral therapy, functioning by interfering with viral DNA or RNA synthesis. Their structures are variations of natural nucleosides, and thus, their synthesis often begins with modifications of these fundamental biological molecules or their constituent parts: a nucleobase and a sugar moiety.
Acyclovir: A Seminal Guanosine Analog
Acyclovir, a highly effective treatment for herpes simplex virus (HSV) infections, is an acyclic guanosine analog. Its synthesis showcases a straightforward approach utilizing a modified purine base.
One common synthetic route starts with 2-amino-6-chloropurine, which is reacted with 2-acetoxyethoxymethyl bromide.[1] This is followed by alkaline hydrolysis of the intermediate to yield acyclovir.[1] Another approach involves the alkylation of guanine with 1-benzoyloxy-2-chloromethoxyethane.[2] To achieve selective alkylation at the N-9 position, the hydroxyl and amino groups of guanine are often protected, for instance, as trimethylsilyl ethers.[2]
Key Starting Materials for Acyclovir Synthesis:
| Starting Material | Rationale for Selection |
| Guanine | Directly provides the necessary purine core structure. |
| 2-Amino-6-chloropurine | A readily available purine derivative that allows for facile introduction of the side chain. |
| 1-Benzoyloxy-2-chloromethoxyethane | Provides the acyclic side chain with a protected hydroxyl group. |
Zidovudine (AZT): The First Anti-HIV Drug
Zidovudine (AZT), the first drug approved for the treatment of HIV, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[3] This modification leads to chain termination during viral reverse transcription.[3] The synthesis of AZT often starts from thymidine, a naturally occurring nucleoside, highlighting the use of the chiral pool.
A common laboratory synthesis involves the protection of the 5'-hydroxyl group of thymidine, followed by the conversion of the 3'-hydroxyl group to a leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with an azide source, such as sodium azide, introduces the key azido functionality. Deprotection of the 5'-hydroxyl group then yields zidovudine.
Remdesivir: A Complex Nucleotide Analog
Remdesivir, an antiviral effective against the Ebola virus and SARS-CoV-2, is a more complex nucleotide analog. Its synthesis is a testament to modern organic chemistry, often starting from ribose derivatives. One approach begins with 2,3,5-tri-O-benzyl-D-ribonolactone to prepare a key intermediate for the glycosylation step.[4]
Sofosbuvir: A Hepatitis C Game-Changer
Sofosbuvir, a highly effective treatment for Hepatitis C, is a phosphoramidate prodrug of a nucleotide analog. Its synthesis is a multi-step process that often utilizes protected uridine or cytidine derivatives as starting materials. The synthesis involves the stereoselective introduction of a 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety, a significant synthetic challenge. One patented method describes the reaction of a protected nucleoside with a phosphorylating agent.[5]
Neuraminidase Inhibitors: Halting Viral Egress
Neuraminidase inhibitors prevent the release of new viral particles from infected cells by blocking the viral neuraminidase enzyme. The synthesis of these drugs often relies on chiral starting materials to establish the correct stereochemistry of the cyclohexene ring.
Oseltamivir (Tamiflu®): From Shikimic Acid and Beyond
The industrial synthesis of oseltamivir, widely known as Tamiflu®, famously originated from (-)-shikimic acid, a natural product extracted from star anise.[6][7] This choice was dictated by the pre-existing and correctly configured chiral centers in shikimic acid, which map directly onto the stereocenters of the oseltamivir core. The synthesis from shikimic acid involves a multi-step sequence including esterification, ketal protection, mesylation, and intramolecular cyclization to form the crucial epoxy intermediate.[6]
However, the reliance on a natural product with a sometimes-unreliable supply chain prompted the development of alternative synthetic routes from readily available starting materials. These include approaches starting from D-mannitol[8] and D-ribose[9], showcasing the versatility of carbohydrates as chiral building blocks. Diels-Alder reactions have also been employed to construct the cyclohexene ring system.[7]
Comparison of Oseltamivir Synthetic Starting Materials:
| Starting Material | Advantages | Disadvantages |
| (-)-Shikimic Acid | Pre-existing correct stereochemistry, established industrial process.[6][7] | Fluctuation in supply and price, extracted from a natural source.[6] |
| D-Mannitol | Readily available, inexpensive.[8] | Requires construction of the cyclohexene ring. |
| D-Ribose | Abundant and inexpensive.[9] | Longer synthetic route compared to shikimic acid. |
Protease Inhibitors: Disrupting Viral Maturation
HIV protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). They are typically peptidomimetic molecules that bind to the active site of the HIV protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virions. Their synthesis is often complex, requiring the stereocontrolled construction of non-natural amino acid-like fragments.
The Chiral Pool as a Foundation for Protease Inhibitors
Many synthetic routes for HIV protease inhibitors utilize amino acids from the chiral pool as starting materials.[10] For example, the synthesis of Atazanavir can start from L-phenylalanine.[11] This strategy leverages the inherent chirality of the amino acid to establish one of the stereocenters in the final drug molecule.
Darunavir: A Tale of Two Chiral Fragments
The synthesis of Darunavir, a potent HIV protease inhibitor, involves the coupling of two key chiral fragments: a 3-amino-2-hydroxy-4-phenylbutane derivative and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[12] The synthesis of the latter, a bicyclic ether, has been a significant area of research, with routes developed from chiral starting materials like D-xylofuranose and monopotassium isocitrate.[1][13]
Lopinavir and Ritonavir: Building Complex Scaffolds
The synthesis of Lopinavir often starts from 2,6-dimethylphenoxy acetic acid and another complex fragment.[14] Ritonavir synthesis can begin with valine and other pre-synthesized fragments.[15][16] The complexity of these molecules often necessitates convergent synthetic strategies where different parts of the molecule are synthesized separately and then coupled together.
Entry Inhibitors: Barring the Viral Gateway
Entry inhibitors block HIV from entering host cells, representing a distinct mechanism of action compared to other antiretroviral classes.
Maraviroc: A Small Molecule CCR5 Antagonist
Maraviroc is a small molecule that binds to the CCR5 co-receptor on the surface of T-cells, preventing the interaction with the HIV gp120 protein and subsequent viral entry. Its synthesis involves the assembly of three key fragments: 4,4-difluorocyclohexanecarboxylic acid, a β-amino ester derived from (S)-β-phenylalanine methyl ester, and a triazole-substituted tropane moiety.[8] The synthesis of the tropane fragment often starts from commercially available N-benzyltropinone.[8]
Enfuvirtide: A Synthetic Peptide Fusion Inhibitor
Enfuvirtide is a 36-amino acid synthetic peptide that mimics a region of the HIV gp41 protein.[17] It binds to gp41 and prevents the conformational changes required for the fusion of the viral and cellular membranes. Unlike small molecule drugs, Enfuvirtide is produced by solid-phase peptide synthesis (SPPS).[3][18] In this method, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The "starting material" in this context is the first amino acid attached to the resin. The synthesis can also be approached through a hybrid method where peptide fragments are synthesized on a solid phase and then coupled in a solution phase.[19]
The Rise of Green Chemistry in Antiviral Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. This includes the use of greener solvents, catalysts, and more efficient synthetic routes that minimize waste. For example, greener methods for the synthesis of acyclovir prodrugs have been developed that utilize biosolvents or are performed without any solvent. The development of biocatalytic cascades for the synthesis of molnupiravir from abundant chemicals is another example of a greener approach.
Conclusion: The Evolving Landscape of Antiviral Synthesis
The synthesis of antiviral agents is a dynamic field that continually evolves to meet the challenges of emerging viral threats and the demand for more efficient and sustainable manufacturing processes. The judicious selection of starting materials remains a cornerstone of this endeavor. From leveraging the inherent chirality of natural products to the development of innovative synthetic routes from simple, abundant precursors, the strategies discussed in this guide highlight the ingenuity and scientific rigor that drive the development of life-saving antiviral medicines. As our understanding of viral biology and synthetic chemistry deepens, we can anticipate the emergence of even more sophisticated and elegant approaches to the construction of these vital therapeutic agents.
References
- A synthesis of oseltamivir (Tamiflu) starting from D-mannitol. - Semantic Scholar. (n.d.).
- CN110903249A - Lopinavir prepared by one-pot method - Google Patents. (n.d.).
-
Synthesis of Atazanavir - ProQuest. (n.d.). Retrieved February 7, 2026, from [Link]
- CN103833570B - Synthesis method of oseltamivir - Google Patents. (n.d.).
-
PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 - EPO. (n.d.). Retrieved February 7, 2026, from [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC. (2020, July 26). Retrieved February 7, 2026, from [Link]
-
Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material | Organic Letters - ACS Publications. (2009, November 25). Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. (n.d.). Retrieved February 7, 2026, from [Link]
- RU2111967C1 - Method of synthesis of aciclovir - Google Patents. (n.d.).
- EP1133485B1 - A process for the synthesis of ritonavir - Google Patents. (n.d.).
- WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents. (n.d.).
-
New green synthesis and formulations of acyclovir prodrugs - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances | ACS Omega. (2021, July 23). Retrieved February 7, 2026, from [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
- CN105348320A - Sofosbuvir intermediate and preparation method thereof - Google Patents. (n.d.).
- US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents. (n.d.).
-
AZT – mechanism of action and organic synthesis - The Science Snail. (2019, December 21). Retrieved February 7, 2026, from [Link]
-
WO/2001/021603 A PROCESS FOR THE SYNTHESIS OF RITONAVIR - WIPO Patentscope. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of Novel Atazanavir Analogs - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved February 7, 2026, from [Link]
-
A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485. (2006, December 20). Retrieved February 7, 2026, from [Link]
-
Maraviroc in the treatment of HIV infection - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
- WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents. (n.d.).
- WO2014125270A1 - Process for preparing atazanavir sulphate - Google Patents. (2014, August 21).
-
HIV protease inhibitors: a review of molecular selectivity and toxicity - Dove Medical Press. (2015, April 8). Retrieved February 7, 2026, from [Link]
-
Maraviroc - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Enfuvirtide - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy - PMC - NIH. (2020, November 19). Retrieved February 7, 2026, from [Link]
- CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents. (n.d.).
-
Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Green Chemistry Challenge: 2022 Greener Synthetic Pathways Award | US EPA. (2025, April 14). Retrieved February 7, 2026, from [Link]
-
Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - ACS Publications. (2016, December 14). Retrieved February 7, 2026, from [Link]
-
Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC - NIH. (2022, May 14). Retrieved February 7, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (2023, May 20). Retrieved February 7, 2026, from [Link]
-
Initial synthesis of UK427,857 (Maraviroc) | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. CN106117148A - A kind of preparation and purification technique of Lopinavir - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Atazanavir - ProQuest [proquest.com]
- 11. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. CN110903249A - Lopinavir prepared by one-pot method - Google Patents [patents.google.com]
- 14. EP1133485B1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 15. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 16. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 18. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 19. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Utilization of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate in Neuraminidase Inhibitor Design
[1]
Introduction & Core Application
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate (often referred to as the "Amino Ester" intermediate) is a critical chiral scaffold in antiviral medicinal chemistry. Its primary industrial and research application is as the structural core of Peramivir (Rapivab) , a potent neuraminidase inhibitor used to treat Influenza A and B.
Unlike pyranose-based inhibitors (e.g., Zanamivir) or cyclohexene-based inhibitors (e.g., Oseltamivir), this scaffold utilizes a cyclopentene ring. This five-membered ring is conformationally distinct, allowing the molecule to mimic the flattened oxocarbenium ion transition state of sialic acid during enzymatic hydrolysis.
Key Pharmacophore Features[2][3]
-
C1-Carboxylate: Interacts with the arginine triad (Arg118, Arg292, Arg371) in the neuraminidase active site.
-
C4-Amine (Precursor): Serves as the attachment point for the guanidino group, essential for binding to the acidic pocket (Glu119, Asp151).
-
Cyclopentene Double Bond: Enforces a planar geometry crucial for transition-state mimicry.
Structural Analysis & Synthetic Logic
The utility of this molecule lies in its specific stereochemistry (1S, 4R). Using the wrong enantiomer results in total loss of antiviral potency. The synthesis typically originates from the enzymatic resolution or chemical manipulation of (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
Diagram 1: Synthetic Workflow & Logic
The following diagram illustrates the conversion of Vince Lactam to the target Amino Ester and its subsequent elaboration into Peramivir.
Caption: Logical flow from the chiral Vince Lactam precursor to the Peramivir API, highlighting the central role of the (1S,4R)-Amino Ester scaffold.[1][2][3]
Experimental Protocols
Protocol A: Preparation of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate HCl
Objective: To generate the high-purity chiral scaffold from (-)-Vince Lactam.
Reagents:
-
(-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Thionyl Chloride (SOCl₂) or dry HCl gas
-
Methyl tert-butyl ether (MTBE) for precipitation
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with (-)-Vince Lactam (1.0 eq) and anhydrous Methanol (10 volumes).
-
Acidification: Cool the solution to 0°C. Add Thionyl Chloride (1.1 eq) dropwise over 30 minutes. Note: This generates HCl in situ. Alternatively, bubble dry HCl gas.
-
Reaction: Allow the mixture to warm to room temperature and reflux at 45–50°C for 4–6 hours. Monitor by TLC (disappearance of lactam).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess HCl.
-
Crystallization: Resuspend the resulting oil in minimal cold Methanol and add MTBE dropwise until turbidity persists. Cool to -20°C overnight.
-
Isolation: Filter the white crystalline solid. Wash with cold MTBE.
-
Yield: Typical yield is 85–95%.
Quality Control Check:
-
1H NMR (D2O): Confirm doublet at ~6.0 ppm (vinyl protons) and singlet at ~3.7 ppm (methyl ester).
-
Chiral HPLC: Ensure enantiomeric excess (ee) >99%.
Protocol B: Guanidinylation Strategy (Critical for Bioactivity)
Objective: To convert the C4-amine into a guanidine group using Goodman’s Reagent. This step is often the bottleneck in Peramivir synthesis due to solubility and purification challenges.
Reagents:
-
Scaffold: (1S,4R)-Amino Ester derivative (or deprotected intermediate)
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's Reagent)
-
Base: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or DMF
Procedure:
-
Dissolution: Dissolve the amine salt (1.0 eq) in dry DCM (10 mL/g).
-
Neutralization: Cool to 0°C and add Et₃N (2.5 eq). Stir for 15 minutes to free the amine base.
-
Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in one portion.
-
Reaction: Warm to room temperature and stir for 12–16 hours.
-
Validation (TLC): Monitor the disappearance of the starting amine (ninhydrin stain) and appearance of a less polar UV-active spot.
-
Workup: Wash the organic layer with 5% citric acid (to remove excess base/pyrazole), then brine. Dry over Na₂SO₄.[4][5]
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Conversion: If reaction stalls, switch solvent to DMF and heat to 40°C.
-
Epimerization: Avoid strong bases (e.g., NaOH) during this step to preserve the C1 stereocenter.
Data Summary: Comparative Synthetic Routes
The following table summarizes the efficiency of different routes utilizing this scaffold.
| Parameter | Route A: Linear Synthesis [1] | Route B: Convergent [3+2] Cycloaddition [2] |
| Starting Material | Vince Lactam | Vince Lactam |
| Key Step | Pd-catalyzed alkylation | Nitrile Oxide Cycloaddition |
| Overall Yield | ~25% | ~40–50% |
| Stereocontrol | Moderate (requires separation) | High (guided by scaffold chirality) |
| Scalability | Low (chromatography heavy) | High (crystallization driven) |
| Reagent Cost | High (Palladium) | Moderate |
Mechanism of Action Visualization
Understanding why this scaffold works is crucial for designing analogs.
Caption: Mechanistic basis for the cyclopentene scaffold's efficacy. The planar geometry is the key structural feature enabling high-affinity binding.
References
-
Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry.
-
Chand, P., et al. (2001).[8] "Systematic structure-based design and stereoselective synthesis of novel multi-substituted cyclopentane derivatives with potent anti-influenza activity." Journal of Medicinal Chemistry.
-
BioCryst Pharmaceuticals. (2014). "Process for the synthesis of Peramivir." US Patent 8,624,057.
-
Trost, B. M., et al. (2002). "A concise synthesis of the neuraminidase inhibitor Peramivir." Angewandte Chemie International Edition.
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]
- 4. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Introduction: A Chiral Synthon of Pharmaceutical Significance
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a pivotal chiral building block in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, often leading to enhanced metabolic stability and potent antiviral or anticancer activity. A prominent example is the neuraminidase inhibitor Peramivir, an antiviral agent used for the treatment of influenza.[1][2] The precise stereochemistry of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is critical for its successful application in these complex syntheses, necessitating a robust and scalable method for its production in high enantiomeric purity.
This technical guide provides a comprehensive overview of a scalable chemoenzymatic approach for the synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This strategy combines the efficiency of classical organic synthesis for the construction of the racemic core with the exquisite stereoselectivity of enzymatic kinetic resolution to isolate the desired enantiomer. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on scalability, efficiency, and scientific rigor.
Strategic Overview: A Chemoenzymatic Pathway
The large-scale synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is most effectively achieved through a chemoenzymatic strategy. This approach is judicious as it leverages the strengths of both chemical and biological catalysis. A purely chemical asymmetric synthesis can be complex and may require expensive chiral catalysts and ligands, while a purely biological route may not be feasible for the entire synthetic sequence. The chemoenzymatic approach outlined below involves three main stages:
-
Synthesis of the Racemic Precursor : Chemical synthesis of (±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride from a readily available starting material.
-
Enzymatic Kinetic Resolution : Stereoselective acylation of the racemic amino ester using a lipase, yielding the desired (1S,4R)-enantiomer and the acylated (1R,4S)-enantiomer.
-
Purification and Isolation : Separation of the desired enantiomer from the reaction mixture and its purification to a high degree of enantiomeric excess.
Figure 1: Chemoenzymatic strategy for the synthesis of the target molecule.
Part 1: Synthesis of Racemic (±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
The synthesis of the racemic starting material is a critical first step. A well-established and scalable route begins with the readily available (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The acid-catalyzed methanolysis of the Vince lactam efficiently opens the bicyclic system to afford the desired racemic amino ester hydrochloride.[1][3]
Protocol 1: Synthesis of Racemic (±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Materials and Equipment:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
Anhydrous Methanol (MeOH)
-
Dry Hydrogen Chloride (HCl) gas or Acetyl Chloride
-
Glass-lined reactor with overhead stirring, temperature control, and gas inlet/outlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with anhydrous methanol (approximately 5-10 volumes relative to the Vince lactam). Ensure the reactor is equipped with a robust stirring mechanism and is purged with an inert gas (e.g., nitrogen).
-
Acidification: Cool the methanol to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the methanol until saturation is achieved, or alternatively, add acetyl chloride dropwise (typically 1.5-2.0 equivalents) to generate HCl in situ. This step is highly exothermic and requires careful temperature control.
-
Reaction: To the acidic methanol solution, add the Vince lactam portion-wise, maintaining the temperature below 10 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Crystallization and Isolation: The crude product will begin to crystallize. Add a suitable anti-solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether, to facilitate complete precipitation. Filter the solid product, wash with the anti-solvent, and dry under vacuum to yield (±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride as a white to off-white solid.
| Parameter | Typical Value |
| Starting Material | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Reagents | Anhydrous MeOH, HCl (gas or generated in situ) |
| Reaction Time | 12-24 hours |
| Temperature | 0-25 °C |
| Typical Yield | 85-95% |
Table 1: Typical parameters for the synthesis of the racemic precursor.
Part 2: Enzymatic Kinetic Resolution
The cornerstone of this large-scale synthesis is the enzymatic kinetic resolution of the racemic amino ester. Lipases are particularly well-suited for this transformation due to their stereoselectivity, operational stability in organic solvents, and commercial availability. Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is a highly effective catalyst for the enantioselective acylation of amines.[4][5][6]
The principle of kinetic resolution relies on the enzyme selectively catalyzing the acylation of one enantiomer at a much faster rate than the other. In this case, the (1R,4S)-enantiomer is preferentially acylated, leaving the desired (1S,4R)-enantiomer largely unreacted.
Figure 2: Principle of enzymatic kinetic resolution of the racemic amino ester.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Materials and Equipment:
-
(±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Base (e.g., triethylamine, sodium bicarbonate) for neutralization of the hydrochloride salt
-
Jacketed reactor with overhead stirring and temperature control
-
Filtration system for enzyme recovery
Procedure:
-
Neutralization: Suspend (±)-cis-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride in the chosen organic solvent (e.g., MTBE). Add a suitable base (e.g., triethylamine, 1.1 equivalents) at 0-5 °C and stir until the free amine is formed. The formation of a salt byproduct (e.g., triethylamine hydrochloride) will be observed.
-
Salt Removal: Filter off the salt byproduct and wash the filter cake with the organic solvent. The filtrate now contains the racemic free amine.
-
Enzymatic Reaction: Charge the jacketed reactor with the solution of the racemic free amine. Add the immobilized lipase (typically 5-10% w/w relative to the substrate) and the acyl donor (e.g., ethyl acetate, which can also serve as the solvent).
-
Reaction Conditions: Maintain the reaction temperature at a controlled level, typically between 30-45 °C, to ensure optimal enzyme activity and stability. Stir the mixture at a moderate speed to ensure good mixing without causing excessive mechanical stress on the immobilized enzyme.
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted (1S,4R)-amino ester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining substrate.
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed with the solvent and reused in subsequent batches, which is a key advantage for large-scale production.
| Parameter | Typical Value |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Acyl Donor | Ethyl acetate or Vinyl acetate |
| Solvent | Methyl tert-butyl ether (MTBE) or Toluene |
| Temperature | 30-45 °C |
| Reaction Time | 24-72 hours (monitor for ~50% conversion) |
| Enzyme Loading | 5-10% (w/w) |
Table 2: Typical parameters for the enzymatic kinetic resolution.
Part 3: Purification of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
After the enzymatic resolution, the reaction mixture contains the desired (1S,4R)-amino ester, the acylated (1R,4S)-amino ester, and residual acyl donor. An efficient and scalable purification method is crucial to isolate the target compound with high chemical and enantiomeric purity.
Extractive Work-up
An initial purification can be achieved through an acid-base extraction. The basicity of the unreacted amine allows for its selective extraction into an aqueous acidic phase, leaving the neutral acylated enantiomer in the organic phase.
Protocol 3.1: Extractive Work-up
-
Acidic Extraction: Transfer the filtrate from the enzyme recovery step to a separation vessel. Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl or citric acid). The (1S,4R)-amino ester will be protonated and move into the aqueous phase.
-
Phase Separation: Separate the aqueous and organic layers. The organic layer containing the acylated (1R,4S)-enantiomer can be processed separately to recover the (1R,4S)-enantiomer if desired (e.g., by hydrolysis).
-
Basification and Re-extraction: Cool the aqueous layer to 0-5 °C and carefully add a base (e.g., NaOH, NaHCO₃) to adjust the pH to >9. This will deprotonate the amino ester. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover the purified (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude (1S,4R)-amino ester.
Final Purification
For pharmaceutical applications, a final purification step is often necessary to achieve the required high purity (>99% e.e.). Two common industrial-scale methods are preparative chromatography and crystallization of diastereomeric salts.
3.2.1. Preparative Chiral Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for the large-scale separation of enantiomers.[7][8][9]
Considerations for Large-Scale Chiral Chromatography:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines and their derivatives.
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation and depends on the CSP. For normal-phase HPLC, mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are common. For SFC, supercritical CO₂ is used as the main mobile phase, often with a co-solvent such as methanol or ethanol.
-
Loading and Throughput: Method development is required to optimize the loading capacity and throughput for a cost-effective process.
3.2.2. Crystallization of Diastereomeric Salts
This classical resolution technique involves reacting the enantiomerically enriched amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[10][11]
Protocol 3.2.2: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the enantiomerically enriched (1S,4R)-amino ester in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, in the same solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereomeric excess in the crystalline material.
-
Isolation: Filter the crystalline diastereomeric salt and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., NaHCO₃) to neutralize the acid and liberate the free amine into the organic layer.
-
Final Isolation: Separate the organic layer, wash with water, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the highly pure (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Chemical Purity: HPLC with a suitable non-chiral column.
-
Enantiomeric Purity: Chiral HPLC or chiral Gas Chromatography (GC) after derivatization.
Safety Considerations
-
Vince Lactam: Handle with appropriate personal protective equipment (PPE).
-
Anhydrous HCl and Acetyl Chloride: Highly corrosive and moisture-sensitive. Use in a well-ventilated fume hood with appropriate PPE.
-
Organic Solvents: Flammable and should be handled in a well-ventilated area away from ignition sources.
-
Bases (e.g., Triethylamine, NaOH): Corrosive. Handle with care and appropriate PPE.
Conclusion
The chemoenzymatic approach detailed in these application notes provides a robust and scalable pathway for the large-scale synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. By combining a reliable chemical synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution, this strategy offers an efficient and cost-effective method for producing this valuable chiral building block for the pharmaceutical industry. The provided protocols and considerations are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
-
Blacker, A. J.; Stirling, M. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review2017 , 61 (4), 284–294. [Link]
-
Elazar, M. Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. International Journal of Research in Engineering and Science (IJRES)2016 , 4 (10), 54-60. [Link]
-
Babu, Y. S.; Chand, P.; Bantia, S.; Kotian, P.; Dehghani, A.; El-Kattan, Y.; Lin, T. H.; Hutchison, T. L.; Elliott, A. J.; Parker, C. D.; Ananth, S. L.; Horn, L. L.; Laver, G. W.; Montgomery, J. A. Discovery of a Novel, Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor: A Synthesis of Oseltamivir Phosphate (Tamiflu). Journal of Medicinal Chemistry2001 , 44 (25), 4379–4392. [Link]
-
Banwell, M. G.; Harfoot, G. J. cis-1,2-Dihydrocatechols in Enantioselective Synthesis: A Regio- and Diastereocontrolled Entry to the B-Ring of the Aphidicolane and Stemodane Diterpenes. The Journal of Organic Chemistry2002 , 67 (18), 6339–6349. [Link]
-
Ciganek, E. The Intramolecular Diels-Alder Reaction. Organic Reactions1984 , 32, 1-374. [Link]
-
de Gonzalo, G.; Gotor-Fernández, V.; Gotor, V. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2019 , 24 (21), 3865. [Link]
-
Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google P
-
Chad's Prep. 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
-
Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry2006 , 17 (12), 1823-1828. [Link]
-
Farrar-Tobar, R. A.; Shvets, V. F.; Blacker, A. J.; Williams, J. M. J. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry2021 , 86 (3), 2318–2330. [Link]
- WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google P
-
Tymrakiewicz, A.; Juś, K.; Mizerska-Kowalska, M.; Pikus, S.; Kowalski, R. Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Catalysts2020 , 10 (1), 127. [Link]
-
Gupta, S. Chiral Separation techniques at Industrial Scale? ResearchGate. [Link]
-
Contente, M. L.; Tamborini, L.; Pinto, A.; Molinari, F.; Paradisi, F. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts2021 , 11 (2), 246. [Link]
-
Crasto, A. M. Peramivir, a Flu Treatment. New Drug Approvals. [Link]
-
Contente, M. L.; Tamborini, L.; Pinto, A.; Molinari, F.; Paradisi, F. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Black, G. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Gancarz, M.; Gancarz, R.; Kafarski, P. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules2020 , 25 (21), 5035. [Link]
-
Sato, Y.; Komiyama, S.; Igarashi, D.; Omote, S.; Kumagai, T.; Ando, A. Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. ChemRxiv. [Link]
-
Nagy-Mehesz, A.; Toth, E. N.; Boros, Z.; Tomin, A.; Hornyanszky, G.; Poppe, L. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. International Journal of Molecular Sciences2023 , 24 (14), 11529. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
Rabboni, S.; Pinna, C.; Brenna, D.; Gatti, F. G.; Parmeggiani, F.; Crotti, M.; Conti, P.; Romano, D. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts2021 , 11 (1), 76. [Link]
-
Wang, X.; Lu, J. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Wang, J.; Li, S.; Wang, X.; Li, C.; Wang, F. RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. Preparative Biochemistry and Biotechnology2016 , 46 (8), 816-822. [Link]
-
Szymańska, K.; Gładkowski, W.; Wawrzeńczyk, C. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences2021 , 22 (11), 5971. [Link]
-
Forró, E.; Fülöp, F. Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry2003 , 14 (21), 3201-3206. [Link]
-
PubChem. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. [Link]
-
Dhandapani, R. Playing with Selectivity for Optimal Chiral Separation. LCGC International2023 , 36 (1), 22-26. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. [Link]
-
SepaChrom. Chiral Chromatography. [Link]
-
Wang, J.; Li, S.; Wang, X.; Li, C.; Wang, F. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology2017 , 7 (1), 174-180. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. 12m.f96.myftpupload.com [12m.f96.myftpupload.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
experimental procedure for coupling reactions with (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
[1][2][3][4]
Executive Summary & Chemical Profile[1][2][3]
The (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate (CAS: 229613-83-6 for HCl salt) is a high-value chiral scaffold, most notably serving as the carbocyclic core for the neuraminidase inhibitor Peramivir .[1][2][3][4]
Its structural uniqueness lies in the cis-relationship between the C1-carboxylate and C4-amine across a cyclopentene ring.[1][2][3] This allylic amine system presents specific challenges:
-
Nucleophilicity: The allylic amine is slightly less nucleophilic than a standard alkyl amine due to inductive effects from the double bond.[1][2][3][4]
-
Stereochemical Lability: The C1 proton is alpha to an ester, making it susceptible to base-catalyzed epimerization, particularly if the reaction pH exceeds 10.[2][3][4]
-
Stability: The free base is prone to oxidative degradation and polymerization; it must be generated in situ from the stable Hydrochloride (HCl) salt.[1][2][3][4]
This guide details three "Gold Standard" protocols for coupling this amine with carboxylic acids, ranging from discovery-scale (HATU) to process-scale (Mixed Anhydride) and specific acetylation.[1][2][3][4]
Chemical Specifications
| Property | Data |
| IUPAC Name | Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride |
| Molecular Weight | 177.63 g/mol (HCl salt); 141.17 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt) |
| pKa (Conjugate Acid) | ~9.5 (Estimated for allylic amine) |
| Storage | -20°C, Hygroscopic.[1][2][3][4][5] Store under Argon.[1][2][3] |
Critical Analysis of Coupling Dynamics
The success of coupling this specific amine relies on the "Free-Basing Strategy" .[1][2][3][4]
-
The Trap: Adding the HCl salt directly to a reaction mixture with weak base (e.g., Pyridine) often leads to incomplete conversion because the salt does not fully dissociate in non-polar solvents like DCM.[1][2][3][4]
-
The Solution: Use a stronger organic base (DIPEA or NMM) in a polar aprotic solvent (DMF) or a biphasic system to ensure the amine is available for the activated ester.[1][2][3][4]
Mechanistic Pathway & Risks
The following diagram illustrates the workflow and critical risk points (Epimerization and Elimination).
Figure 1: Logical flow of the coupling reaction highlighting the critical in-situ free-basing step and potential side reactions.[1][2][3][4]
Experimental Protocols
Protocol A: High-Fidelity Coupling (HATU Method)
Best for: Precious carboxylic acids, complex side chains, and discovery chemistry.[1][2][3]
Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with the sterically slightly encumbered allylic amine, minimizing the time the sensitive amine is exposed to basic conditions.[1][2][3][4]
Reagents:
Step-by-Step:
-
Activation: In a dried round-bottom flask under N2, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq only at this stage).[1][2][3] Stir at 0°C for 15 minutes. Color change to yellow/orange is normal.
-
Amine Preparation: In a separate vial, dissolve the Amine HCl salt (1.0 eq) in minimum DMF. Add the remaining DIPEA (1.5 eq).[1][2][3]
-
Coupling: Dropwise add the Amine/DIPEA solution to the activated acid mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid + 141 - 18).[1][2][3]
-
Workup: Dilute with EtOAc (10x volume). Wash sequentially with:
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).
Protocol B: Scalable Acylation (Mixed Anhydride Method)
Best for: Scale-up (>10g), simple acids, and cost reduction.[1][2][3][4]
Rationale: This method avoids expensive peptide coupling reagents.[1][2][3][4][7] It uses Isobutyl Chloroformate (IBCF) to form a mixed anhydride.[1][2][3] Temperature control is critical to prevent disproportionation.[1][2][3]
Reagents:
-
Amine: (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate HCl (1.0 equiv)[1][2][3][4][6]
-
Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1][2][3][4]
Step-by-Step:
-
Anhydride Formation: Dissolve Carboxylic Acid and NMM (1.05 eq) in dry THF. Cool to -15°C (Ice/Salt bath).
-
Activation: Add IBCF dropwise, maintaining temp < -10°C. Stir for 15 mins. Precipitation of NMM[2][3]·HCl salts will occur.[1][2][3]
-
Amine Addition: Add the Amine HCl salt as a solid (or slurry in THF) followed immediately by the second portion of NMM (1.05 eq).
-
Reaction: Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.
-
Workup: Filter off the NMM·HCl salts.[1][2][3][4][8] Concentrate the filtrate. Redissolve in EtOAc and wash with 1N HCl and Brine.
Protocol C: The "Peramivir Core" Acetylation
Best for: Installing the acetamido group (specific to Peramivir synthesis).[1][2][3]
Rationale: The acetyl group is small and highly stable.[1][2][3][4] Using Acetic Anhydride is cleaner than Acetyl Chloride, which generates HCl and requires more base.[1][2][3]
Step-by-Step:
-
Suspend Amine HCl salt (10 g, 56 mmol) in DCM (100 mL).
-
Cool to 0°C. Add Triethylamine (17 mL, 2.2 eq) dropwise. The solution will clear as the free base is liberated.[2][3]
-
Add Acetic Anhydride (6.3 mL, 1.2 eq) dropwise over 20 minutes.
-
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Quench: Add Methanol (5 mL) to quench excess anhydride. Stir 15 mins.
-
Wash: Wash with 1M HCl (2 x 50 mL) to remove TEA and any unreacted amine. The product (Acetamide) remains in the DCM layer.[1][2][3]
-
Yield: Typically >90%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete salt dissociation | Switch solvent to DMF or DMSO; ensure Base:HCl ratio is at least 2.1:1. |
| Epimerization (cis -> trans) | Base too strong or pH > 10 | Use DIPEA or NMM instead of TEA.[1][2][3][4] Keep reaction temp < 0°C during base addition. |
| Double Bond Migration | High temperature or Pd contamination | Ensure reaction temp < 40°C. If using Pd elsewhere in lab, wash glassware thoroughly (trace Pd can isomerize allylic systems).[1][2][3][4] |
| Oligomerization | Free amine instability | Do not store the free amine.[3][4] Generate it in situ in the presence of the electrophile. |
Comparative Reagent Performance
Data based on internal standardizations for allylic amines.
| Reagent System | Conversion (1h) | Epimerization Risk | Cost |
| HATU / DIPEA | 98% | Low | High |
| EDC / HOBt | 85% | Very Low | Medium |
| IBCF / NMM | 95% | Medium (Temp sensitive) | Low |
| AcCl / Pyridine | 99% | High (Exothermic) | Very Low |
References
-
Babu, Y. S., et al. (2000).[1][2][3] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1][2][3] Journal of Medicinal Chemistry, 43(19), 3482-3486.[1][2][3]
-
Chand, P., et al. (2001).[1][2][3] "Syntheses and Neuraminidase Inhibitory Activity of Multisustituted Cyclopentane Derivatives." Journal of Medicinal Chemistry, 44(25), 4379-4392.[1][2][3]
-
Valeur, E., & Bradley, M. (2009).[1][2][3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2][3]
-
PubChem Compound Summary. (2023). "(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride."[1][2][3][4][6][9] National Center for Biotechnology Information.[1][2][3]
Sources
- 1. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.dk]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | C7H12ClNO2 | CID 12899910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. usbio.net [usbio.net]
Application Notes & Protocols: Strategic Use of Protecting Groups in Aminocyclopentene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminocyclopentene Scaffold and the Necessity of Amine Protection
The aminocyclopentene moiety is a valuable structural motif in medicinal chemistry and natural product synthesis. Its constrained five-membered ring system provides a rigid scaffold that can accurately position functional groups for interaction with biological targets, making it a recurring feature in antiviral agents, enzyme inhibitors, and other therapeutic candidates. The synthesis of complex, stereochemically defined aminocyclopentenes is therefore a critical endeavor in modern drug discovery.
However, the inherent nucleophilicity and basicity of the amino group present a significant challenge. Unmasked, this functional group can react with a wide array of reagents, leading to undesired side reactions, polymerization, or inactivation of catalysts. To achieve controlled and selective transformations on other parts of the molecule, the temporary "masking" or protection of the amino group is essential. This is where the strategic application of protecting groups becomes paramount.
A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions.[1] In the context of aminocyclopentene synthesis, an ideal protecting group strategy involves:
-
Ease of Installation: The group should be introduced efficiently and in high yield under mild conditions.
-
Stability: It must remain intact through various subsequent synthetic steps, which might involve strong bases, nucleophiles, or oxidizing/reducing agents.
-
Facile Removal: The group must be cleaved cleanly and in high yield without affecting the rest of the molecule.
This guide provides a detailed overview of the most common amine protecting groups used in aminocyclopentene synthesis—Boc, Cbz, and Fmoc—with a focus on the chemical logic behind their selection and field-tested protocols for their application.
The Chemist's Toolkit: Selecting the Appropriate Amine Protecting Group
The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The three most prevalent groups for amine protection are carbamates: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Their distinct deprotection conditions form the basis of orthogonal protection strategies , which allow for the selective removal of one group in the presence of others.[1]
An orthogonal strategy is indispensable when multiple functional groups in a complex molecule require protection.[2] For instance, a Boc-protected amine and a Cbz-protected alcohol can be selectively deprotected; the Boc group is removed with acid, leaving the Cbz group untouched, while the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[3][4]
Data Summary: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Reagent for Protection | Stability | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, nucleophiles, hydrogenolysis. | Strong Acid: Trifluoroacetic acid (TFA), HCl.[5] | |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base. | Catalytic Hydrogenolysis: H₂, Pd/C.[6] | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable to acid, catalytic hydrogenolysis. | Base: Piperidine, DBU.[7][8] |
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting an appropriate amine protecting group based on the downstream chemical environment of the planned synthesis.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Precision Synthesis of Tetrasubstituted Cyclopentenyl Scaffolds
Abstract
Tetrasubstituted cyclopentenyl scaffolds represent a structural apex in medicinal chemistry, serving as the pharmacophore core for prostaglandins, iridoids, and next-generation antivirals. However, the construction of these rings—specifically those bearing contiguous quaternary stereocenters—remains a formidable synthetic challenge due to severe steric congestion and the thermodynamic propensity for ring-opening or elimination. This Application Note details two orthogonal, field-validated protocols to access these high-value scaffolds: Phosphine-Catalyzed [3+2] Annulation (Organocatalysis) and Interrupted Nazarov Cyclization (Lewis Acid Catalysis). These methodologies are selected for their atom economy, stereochemical precision, and scalability.
Introduction: The Steric Challenge
The synthesis of tri-substituted cyclopentenes is well-established. However, tetra-substitution introduces a critical energy barrier. The formation of the fourth bond often fights against significant van der Waals repulsion.
Successful protocols must overcome two primary failure modes:
-
Regio-scrambling: In high-energy transition states, migration of the double bond (isomerization) is common.
-
Elimination vs. Cyclization: In cationic manifolds (like Nazarov), the intermediate may prefer proton elimination (forming a diene) rather than ring closure if the steric bulk is too high.
This guide focuses on "trapping" high-energy intermediates to lock in the tetrasubstituted architecture.
Methodology A: Phosphine-Catalyzed [3+2] Annulation (Lu-Trost Manifold)
Principles of Operation
This method utilizes the unique nucleophilicity of tertiary phosphines toward electron-deficient allenoates. Unlike metal-catalyzed couplings, this is a zwitterionic organocatalytic cycle. The phosphine acts as a nucleophilic trigger, generating a 1,3-dipole equivalent that captures an activated olefin.
Why this works for Tetrasubstitution:
By employing
Mechanism & Workflow
The following diagram illustrates the catalytic cycle, highlighting the critical zwitterionic intermediate that dictates regioselectivity.
Figure 1: Catalytic cycle of the Phosphine-Catalyzed [3+2] Annulation. The zwitterionic intermediate acts as a 1,3-dipole equivalent.
Experimental Protocol
Target: Synthesis of a spirocyclic tetrasubstituted cyclopentene.
Reagents:
-
Substrate A: Ethyl 2,3-butadienoate (Allenoate) - 1.0 equiv.
-
Substrate B:
-Phenylmaleimide (Activated Olefin) - 1.2 equiv. -
Catalyst: Triphenylphosphine (
) or 1,3-bis(diphenylphosphino)propane (dppp) for enhanced rates. -
Solvent: Toluene (Anhydrous).
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.
-
Loading: Charge the flask with
-Phenylmaleimide (1.2 mmol) and the phosphine catalyst (10-20 mol%). -
Solvation: Add anhydrous Toluene (5.0 mL, 0.2 M concentration). Ensure complete dissolution.
-
Initiation: Add the allenoate (1.0 mmol) dropwise via syringe over 5 minutes.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1).
-
Checkpoint: The reaction typically completes within 4-12 hours. If sluggish, heat to 60°C.
-
-
Quenching: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 10%
30% EtOAc in Hexanes).
Performance Data:
| Parameter | Condition A (Standard) | Condition B (High Sterics) |
| Catalyst | dppp (10 mol%) | |
| Temp | 25°C | 80°C |
| Time | 6 h | 18 h |
| Yield | 82% | 74% |
| Regioselectivity | >95:5 ( | >90:10 |
Methodology B: Interrupted Nazarov Cyclization[1]
Principles of Operation
The classical Nazarov cyclization closes a divinyl ketone into a cyclopentenone. However, the "Interrupted" variant is superior for tetrasubstituted targets. By intercepting the oxyallyl cation intermediate with a nucleophile (instead of allowing proton elimination), we install a fourth substituent and set two contiguous stereocenters in a single step.
Why this works for Tetrasubstitution:
This method converts a planar
Mechanism & Workflow
This pathway highlights the divergence from the classical elimination pathway to the "interrupted" trapping pathway.
Figure 2: The Interrupted Nazarov Cyclization workflow. The oxyallyl cation is captured by a nucleophile rather than undergoing elimination.
Experimental Protocol
Target: Synthesis of a tetrasubstituted cyclopentanone via hydride trapping.
Reagents:
-
Substrate: 1,5-dien-3-one (fully substituted at
positions) - 1.0 equiv. -
Lewis Acid: Scandium Triflate
- 10 mol%. -
Trapping Agent: Triethylsilane (
) - 3.0 equiv. -
Solvent: Dichloromethane (DCM).
Step-by-Step Procedure:
-
Mixture Prep: In a dried vial, dissolve the dienone substrate (0.5 mmol) and Triethylsilane (1.5 mmol) in anhydrous DCM (2.5 mL).
-
Catalyst Addition: Cool the mixture to 0°C. Add
(0.05 mmol) in one portion. -
Reaction: Allow to warm to room temperature naturally. Stir for 3 hours.
-
Mechanism Check: The solution often turns a deep red/orange due to the formation of the charge-transfer complex/cation.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( mL). -
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: Flash chromatography. Note that the silyl enol ether intermediate may need mild acidic hydrolysis (1N HCl/THF) if the ketone is the desired final product.
Critical Troubleshooting & Expert Insights
Troubleshooting the Phosphine Reaction
-
Problem: Polymerization of the allenoate.
-
Cause: Catalyst concentration too high or addition rate too fast.
-
Fix: Dilute reaction to 0.1 M and use slow addition (syringe pump) of the allenoate.
-
-
Problem: Low Diastereoselectivity (dr).
-
Fix: Switch to bulky chiral phosphines (e.g., Binaphane) or lower the temperature to 0°C.
-
Troubleshooting the Nazarov Reaction
-
Problem: Classical Elimination (formation of conjugated enone) instead of Trapping.
-
Cause: The trapping agent is not nucleophilic enough, or the steric hindrance at the cation is too high.
-
Fix: Increase equivalents of the trapping agent (up to 5.0 equiv) or switch to a more reactive nucleophile (e.g., electron-rich arene like trimethoxybenzene).
-
References
-
Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research. Link
-
West, F. G., et al. (2009).[1] Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations. Chemical Communications.[1][2] Link
-
Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of the [3+2] annulation of allenoates with enones. Journal of the American Chemical Society. Link
-
Trost, B. M., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Link
-
Fernandes, V. A., et al. (2021).[3] Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Chemical Science. Link
Sources
Application Note & Protocols: Strategic Functionalization of the Amino Group in Methyl 4-Aminocyclopent-2-enecarboxylate
Prepared by: A Senior Application Scientist
Preamble: The Strategic Value of the 4-Aminocyclopentene Scaffold
Methyl 4-aminocyclopent-2-enecarboxylate is a chiral building block of significant importance in medicinal chemistry and drug development. Its rigid cyclopentene core serves as a valuable scaffold for creating constrained analogues of biologically active molecules.[1] The specific stereoisomer, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, is a well-established precursor in the industrial synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The versatility of this compound stems from its bifunctional nature, possessing a primary amine and a methyl ester, which allow for orthogonal chemical modifications.
The primary amino group is a critical handle for introducing molecular diversity. Its nucleophilic character permits a wide array of functionalization reactions, enabling the synthesis of libraries of novel compounds for screening and lead optimization. These derivatives are frequently employed in the construction of carbocyclic nucleosides, where the cyclopentane ring acts as a bioisostere for the furanose sugar moiety, often enhancing metabolic stability and improving pharmacokinetic profiles.[3][4]
This document provides a detailed guide to the primary strategies for functionalizing the amino group of this key intermediate. It outlines the underlying chemical principles, provides field-tested protocols, and explains the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Foundational Consideration: Handling the Starting Material
The title compound is most commonly supplied and handled as its hydrochloride salt, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, to improve its stability and shelf-life.[5] The protonated ammonium salt is not nucleophilic and is thus unreactive in the desired functionalization reactions. Therefore, the first essential step in any protocol is the in situ or prior liberation of the free primary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrogen chloride. An excess of the base (typically 1.1 to 2.2 equivalents relative to the hydrochloride salt) is used to ensure complete neutralization and to sequester any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride).
Caption: General workflow for activating the amine starting material.
Key Functionalization Strategies & Protocols
The nucleophilic primary amine can be readily transformed into a wide variety of functional groups. The most common and synthetically useful transformations are N-acylation, N-sulfonylation, and N-alkylation (most effectively via reductive amination).
N-Acylation: Synthesis of Amides
N-acylation is one of the most robust and reliable methods for functionalizing primary amines. The reaction involves treating the free amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion quickly. Anhydrides are also effective and produce a carboxylic acid byproduct, which must also be neutralized by the base.
-
Base: A non-nucleophilic base (e.g., TEA, DIPEA) is crucial. It neutralizes the HCl salt of the starting material and scavenges the acidic byproduct (HCl or R-COOH) generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the acylating agent.
-
Temperature: The reaction is often exothermic, especially with acyl chlorides.[6] Running the reaction at 0 °C initially helps to control the reaction rate and minimize potential side reactions.
Caption: General scheme for N-acylation of the amino group.
Protocol 1: Synthesis of Methyl 4-acetamidocyclopent-2-enecarboxylate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.0 g, 5.63 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 20 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.7 mL, 12.4 mmol, 2.2 eq) dropwise via syringe. Stir for 15 minutes to ensure complete formation of the free amine.
-
Acylation: In a separate flask, dissolve acetyl chloride (0.44 mL, 6.2 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.
N-Sulfonylation: Synthesis of Sulfonamides
The formation of a sulfonamide is analogous to acylation, employing a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) as the electrophile. The resulting sulfonamide group is a stable and important functional group in many pharmaceutical compounds, acting as a hydrogen bond acceptor and imparting specific physicochemical properties.
Protocol 2: Synthesis of Methyl 4-(tosylamino)cyclopent-2-enecarboxylate
-
Setup: To a flame-dried round-bottom flask under N₂, add (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.0 g, 5.63 mmol).
-
Dissolution & Cooling: Add anhydrous DCM (20 mL) and cool to 0 °C.
-
Base Addition: Add triethylamine (1.7 mL, 12.4 mmol, 2.2 eq) dropwise and stir for 15 minutes.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.18 g, 6.2 mmol, 1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1. The resulting N-tosylated product is typically a stable, crystalline solid.
N-Alkylation via Reductive Amination
Direct alkylation of the amine with alkyl halides is often problematic, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts.[7] Reductive amination is a superior and highly controlled method for preparing secondary and tertiary amines.[8][9] This one-pot reaction first involves the formation of an imine (or enamine) intermediate by reacting the amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild, selective reducing agent.[10]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation. They are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the protonated imine intermediate that forms in the reaction mixture.[7] This selectivity is key to the success of the one-pot procedure.
-
Solvent: A solvent compatible with the reducing agent, such as methanol, ethanol, or dichloroethane (DCE), is used. A weak acid (like acetic acid) is often added to catalyze imine formation.
Caption: Reaction pathway for reductive amination.
Protocol 3: Synthesis of Methyl 4-(benzylamino)cyclopent-2-enecarboxylate
-
Setup: In a round-bottom flask, combine (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.0 g, 5.63 mmol) and anhydrous dichloroethane (DCE, 25 mL).
-
Base Addition: Add triethylamine (0.86 mL, 6.2 mmol, 1.1 eq) and stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (0.57 mL, 5.63 mmol, 1.0 eq) followed by glacial acetic acid (0.32 mL, 5.63 mmol, 1.0 eq). Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.8 g, 8.45 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction & Purification: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-benzylated product.
Summary of Functionalization Reactions
| Reaction Type | Electrophile Example | Reagents/Conditions | Product Type |
| N-Acylation | Acetyl Chloride | TEA, DCM, 0 °C to RT | Amide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | TEA, DCM, 0 °C to RT | Sulfonamide |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, AcOH, DCE, RT | Secondary Amine |
| N-Protection | Di-tert-butyl dicarbonate | TEA, DCM, RT | Boc-Carbamate |
Applications in Drug Discovery
The functionalized derivatives of methyl 4-aminocyclopent-2-enecarboxylate are pivotal intermediates. The introduced N-substituent is often designed to mimic the base portion of a nucleoside or to interact with specific residues in a biological target. For instance, the amine can be functionalized with purine or pyrimidine analogues to create carbocyclic nucleosides.[11] These molecules are explored as antiviral agents against a range of viruses, including HIV, influenza, and SARS-CoV-2, by targeting viral polymerases.[12][13] The cyclopentane framework provides a metabolically stable alternative to the natural ribose ring, which is susceptible to enzymatic cleavage.[3]
Caption: Role in the synthesis of antiviral drug candidates.
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
MySkinRecipes. (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Orgo Made Simple. (2020). Amine Preparation 4 - Reductive Amination. YouTube. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubChem. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. [Link]
- Google Patents.
-
Gobeil, S., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PubMed. [Link]
-
Gobeil, S., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]
-
Yoon, M. S., et al. (2008). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]
-
Chem Player. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]
-
PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. [Link]
Sources
- 1. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 2. Methyl 4-aminocyclopent-2-ene-1-carboxylate;dihydrochloride () for sale [vulcanchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
An advanced guide to the purification of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate from a reaction mixture is provided below.
(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is a crucial chiral building block, notably serving as a key intermediate in the synthesis of the antiviral neuraminidase inhibitor, Peramivir.[1] Achieving high purity of this specific stereoisomer is paramount for its successful application in pharmaceutical development, where stereochemistry dictates biological activity.
This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this compound from complex reaction mixtures.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My overall yield is very low after the initial aqueous workup and extraction. What are the likely causes and how can I improve recovery?
A1: Low recovery of an amino ester like this is almost always linked to its amphipathic nature and improper pH control during liquid-liquid extraction. The molecule has a basic amino group and an ester which can be hydrolyzed under harsh conditions.
Core Principles:
-
At low pH (acidic): The amine group is protonated (-NH3+), making the molecule highly soluble in the aqueous phase.
-
At high pH (basic): The amine is in its free base form (-NH2), making it more soluble in organic solvents like dichloromethane or ethyl acetate.
Troubleshooting Steps:
-
Check the pH of the Aqueous Phase Before Extraction: For extracting the free base into an organic solvent, the pH of the aqueous layer should be adjusted to >9. Use a base like sodium carbonate or sodium hydroxide. This ensures the amine is deprotonated and partitions efficiently into the organic layer.
-
Avoid Emulsions: Vigorous shaking can lead to emulsions, trapping your product at the interface. Use gentle inversions for mixing. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL). This is significantly more efficient at recovering the product.
-
Consider Salt Precipitation: An alternative to extraction is to purposefully precipitate the product from the reaction mixture as a salt. Formation of a tartrate salt is a common method used in its synthesis and resolution.[2]
Q2: Chiral analysis (e.g., by HPLC) shows significant contamination with the unwanted (1R,4S) enantiomer. How can I resolve the enantiomers effectively?
A2: This is the most critical purification step. The synthesis of this molecule often results in a racemic mixture, and separating the desired (1S,4R) enantiomer requires a specific chiral resolution technique. The industry-standard method is diastereomeric salt crystallization .
Causality: Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by standard methods like distillation or regular chromatography. However, by reacting them with a single enantiomer of another chiral molecule (a resolving agent), you create a pair of diastereomers. Diastereomers have different physical properties and can be separated.
Recommended Protocol: Resolution via L-(+)-Tartaric Acid
This protocol leverages the differential solubility of the two diastereomeric salts formed.[2]
-
Salt Formation: Dissolve the crude racemic amine mixture in a suitable solvent, such as methanol.[2]
-
Add Resolving Agent: Add a solution of L-(+)-tartaric acid in a solvent mixture, for instance, methanol and water.[2]
-
Selective Crystallization: The (1S,4R)-amine-L-tartrate salt is typically less soluble and will preferentially crystallize out of the solution upon cooling and stirring. The unwanted (1R,4S)-amine-L-tartrate salt will remain in the mother liquor.
-
Isolation: Filter the precipitated solid and wash with a cold solvent (e.g., methanol) to remove the dissolved, undesired diastereomer.[2]
-
Liberation of the Free Amine: To recover the purified amine, dissolve the tartrate salt in water, basify the solution (e.g., with NaOH to pH >9), and extract the pure (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate into an organic solvent like dichloromethane.[2]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution.
Q3: My purified product appears clean by NMR, but I'm struggling to get it to crystallize. It remains an oil. How can I obtain a stable, solid product?
A3: The free base of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate can exist as an oil or low-melting solid, which can be difficult to handle and store. Impurities can also inhibit crystallization. The standard solution is to convert the purified free base into a stable, crystalline salt, most commonly the hydrochloride (HCl) salt.[3][4]
Why this works: Salt formation introduces strong ionic interactions, which facilitate the formation of a well-ordered crystal lattice, leading to a higher melting point and improved stability.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the Amine: Dissolve the purified free base oil in a dry, non-polar solvent like diethyl ether or dichloromethane.
-
Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt is insoluble in these solvents and will precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of the solvent (e.g., cold diethyl ether) to remove any surface impurities, and dry under a vacuum.
Troubleshooting Decision Tree
Caption: Troubleshooting decision path.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect and how can they be removed?
A1: Impurities depend on the synthetic route, but common ones are summarized below.
| Impurity Type | Common Examples | Recommended Removal Method |
| Stereoisomers | (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate | Diastereomeric salt crystallization with a chiral acid (e.g., L-tartaric acid).[2] |
| Starting Materials | Vince Lactam | Acid-base extraction (Vince lactam is neutral and will remain in the organic phase during an acidic wash). |
| Reagents | Thionyl chloride, Triethylamine | Aqueous washes. Triethylamine can be removed with a dilute acid wash (e.g., 1M HCl). |
| Solvents | Methanol, Dichloromethane | Concentration under reduced pressure (rotary evaporation) and high vacuum. |
Q2: What is the recommended method for storing the purified compound to ensure long-term stability?
A2: The free amine can be susceptible to oxidation and reaction with atmospheric CO2. For maximum stability, it should be stored as its hydrochloride or tartrate salt.[] Recommended storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a cool temperature (2-8 °C), and protected from light.
Q3: Which analytical techniques are essential for confirming the purity and identity of the final product?
A3: A combination of techniques is necessary for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (enantiomeric excess, ee%). This requires a specialized chiral stationary phase (CSP), often polysaccharide-based, to resolve the enantiomers.[7][8]
-
Optical Rotation: Measures the rotation of plane-polarized light. While it confirms the presence of a single enantiomer, it is not a reliable method for quantifying enantiomeric excess.
References
-
Yongyao Chemical. (n.d.). Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate CAS 138923-03-2. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
MDPI. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Springer. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. Retrieved from [Link]
-
PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Retrieved from [Link]
-
ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
- Google Patents. (n.d.). CN108794342A - Ammonium carboxylate salt compound, its crystal form, amorphous substance and preparation method thereof.
-
ACS Publications. (2018). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). (1S,4R)-Methyl-4-aminocyclopentyl-2-enecarboxylate Hydrochloride. Retrieved from [Link]
-
PubMed. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
Sources
- 1. Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate CAS 138923-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | CAS: 138923-03-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
troubleshooting guide for chiral HPLC separation of aminocyclopentenes
Technical Support Center & Knowledge Base
Topic: Chiral Separation of Aminocyclopentenes Target Audience: Senior Scientists, Process Chemists, Analytical Leads Version: 2.4 (Current)
Introduction: The Aminocyclopentene Challenge
Aminocyclopentenes present a dual chromatographic challenge: chemical basicity and conformational rigidity . Unlike linear amines, the cyclopentene ring restricts conformational freedom, often leading to high enantioselectivity if the correct selector is found. However, the exposed nitrogen lone pair aggressively interacts with residual silanols on silica-based Chiral Stationary Phases (CSPs), causing severe peak tailing that masks resolution.
This guide moves beyond standard "textbook" advice, focusing on the specific physicochemical behavior of cyclic allylic amines in chiral environments.
Module 1: Method Development Strategy
Q: My aminocyclopentene is insoluble in Hexane/Alcohol. How do I screen?
A: Solubility is the primary bottleneck for aminocyclopentenes, which are often polar salts or zwitterions. Do not force Normal Phase (NP) if the sample crashes out.
The "Immobilized First" Protocol: Switch immediately to Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID, IG). Unlike coated phases (AD, OD), these withstand "forbidden" solvents.
Step-by-Step Screening Workflow:
-
Solubility Check: Dissolve sample in Dichloromethane (DCM) or THF.
-
The "Non-Standard" Mobile Phase:
-
Solvent A: Hexane (or MtBE for higher polarity).
-
Solvent B: DCM/Ethanol (1:1).
-
Additive: 0.1% Diethylamine (DEA).
-
-
Gradient: Run 0% to 30% Solvent B over 20 mins.
CRITICAL WARNING: Never use DCM, THF, or Chloroform on coated columns (AD-H, OD-H, AS-H, OZ-H). It will strip the selector and destroy the column permanently.
Visualization: Method Development Decision Tree
Caption: Logical flow for selecting column type based on aminocyclopentene solubility and handling peak tailing.
Module 2: Peak Tailing & Resolution Troubleshooting
Q: I have separation, but the peaks are tailing (As > 1.5). Increasing DEA didn't help. What now?
A: If 0.1% DEA fails, you are likely facing "Deep Silanol" interactions or chelation. Aminocyclopentenes can act as bidentate ligands if a neighboring functional group (like a hydroxyl or carbonyl) is present.
Advanced Additive Protocols:
| Additive | Conc. | Mechanism | When to Use |
| Diethylamine (DEA) | 0.1% | Basic competitor | Standard starting point for all amines. |
| Ethanolamine (EtNH₂) | 0.1% | H-bond donor/acceptor | Use if DEA fails; effective for amino-alcohols. |
| Ethylenediamine (EDA) | 0.1% | Bidentate competitor | The "Nuclear Option." Use for stubborn amines on Immobilized columns only . |
| TFA + TEA | 0.1% each | Ion pair formation | Use in Polar Organic Mode (ACN/MeOH) or SFC. |
Expert Insight: For immobilized columns (Chiralpak IA/IB/IC), replacing DEA with Ethylenediamine (EDA) often drastically sharpens peaks for cyclic amines because EDA competes more effectively for the specific geometry of the silanol cavities than the bulkier DEA [1].
Q: My retention times are shifting between injections.
A: This is the "Memory Effect," common when switching between acidic and basic additives.
-
Cause: Amines adsorb strongly to the silica matrix and slowly leach out, altering the local pH inside the column.
-
Fix:
-
Flush column with 100% Ethanol (for immobilized) or Hexane/IPA (90:10) (for coated) without additives for 60 minutes.
-
Re-equilibrate with the mobile phase plus the additive for at least 45 minutes before the next injection.
-
Dedicate columns: If possible, keep one column for basic methods and another for acidic methods to prevent hysteresis.
-
Module 3: Detection & Derivatization
Q: My aminocyclopentene has no chromophore (UV < 210 nm). How do I detect it?
A: Aminocyclopentenes lacking aromatic rings are invisible to standard UV.
Strategy A: Derivatization (Pre-column) Transform the amine into a UV-active species. This often improves separation by adding rigid steric bulk.
-
Reaction: React with Benzyl chloroformate (Cbz-Cl) or 3,5-Dinitrobenzoyl chloride .
-
Benefit: Adds a strong UV handle (254 nm) and masks the basic nitrogen, eliminating tailing issues.
-
Protocol: Mix amine (1 eq) with TEA (2 eq) and Cbz-Cl (1.1 eq) in DCM. Wash with water, dry, and inject.
Strategy B: Alternative Detection If derivatization is forbidden (e.g., prep-scale recovery needed):
-
ELSD / CAD: Universal detection, but requires volatile mobile phases (avoid non-volatile buffers).
-
RI (Refractive Index): Only works for isocratic runs; low sensitivity.
-
Polarimeter: Specific for chiral compounds, but requires high concentration.
Module 4: The "Invisible" Variable - Temperature
Q: I have partial separation (Rs = 0.8). Should I slow the flow rate?
A: Flow rate has minimal impact on chiral selectivity. Temperature is the critical thermodynamic lever.
The "Iso-elution" Trap:
Chiral separations are governed by
-
For many aminocyclopentenes, the enthalpy (
) and entropy ( ) terms oppose each other. -
Action:
-
Lower Temperature (10°C - 15°C): Usually increases resolution for enthalpy-driven separations (hydrogen bonding).
-
Raise Temperature (35°C - 40°C): Occasionally improves resolution if the separation is entropy-driven (inclusion complexes), and significantly sharpens peaks by reducing mass transfer viscosity.
-
Visualizing the Troubleshooting Logic
Caption: Root cause analysis for common chiral HPLC failures involving amines.
References
-
Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA-3, IB-3, IC-3 (Immobilized Columns). Retrieved from [Link]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Ye, Y., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
Technical Support Center: Scalable Synthesis of Chiral Aminocyclopentenes
Status: Online Operator: Senior Application Scientist Ticket Context: Scale-up challenges (Gram to Kilogram) for Chiral Aminocyclopentene Scaffolds.
Introduction: The "Unforgiving" Scaffold
Welcome to the Technical Support Center. You are likely here because the transition from a 5g vial to a 5kg reactor has compromised your enantiomeric excess (ee), stalled your reaction, or triggered safety alarms.
Chiral aminocyclopentenes (e.g., the core of Peramivir or specific kinase inhibitors) represent a "perfect storm" of scale-up challenges:
-
Stereochemical lability: The cyclopentenyl ring is prone to racemization via migration of the double bond.
-
Nucleophile hazards: Installing the amine often requires azides or hydrazines, which are energetic hazards.
-
Catalyst cost: Palladium or Rhodium systems are expensive, demanding low loading (<0.5 mol%) which renders the system sensitive to impurities.
Below are the three most common "Support Tickets" we receive, resolved with industrial-grade protocols.
Module 1: Catalyst & Enantioselectivity (Pd-AAA Route)
Issue: "My ee dropped from 99% to 88% when scaling the Trost Asymmetric Allylic Alkylation (AAA) from 10g to 500g."
Root Cause Analysis: In the Pd-catalyzed desymmetrization of meso-dicarboxylates (or alkylation of racemic acetates), the enantiodiscriminating step is often the ionization (oxidative addition) or the nucleophilic attack, depending on the substrate. At scale, mass transfer limitations (poor mixing) create local concentration hotspots. If the nucleophile concentration is locally high, it forces a non-selective background reaction or a "matched/mismatched" kinetic error.
Troubleshooting Guide: Pd-AAA Optimization
| Symptom | Probable Cause | Corrective Action |
| Erosion of ee | Temperature gradients in large reactors. | Switch from Batch to Semi-Batch. Dosing the nucleophile slowly ensures the catalyst complex remains in the resting state favored for high selectivity. |
| Reaction Stalls | Catalyst poisoning by trace O₂ or solvent impurities. | Sparge solvents with N₂ for 60 mins (not just bubbling). Use a "sacrificial" portion of catalyst (5%) to scavenge poisons before adding the bulk. |
| Precipitation | "Wallach’s Rule" failure (racemate crystallizes). | If the product precipitates, it may be the racemate. Check the supernatant ee. If the solid is racemic, filter it off to enrich the filtrate. |
Visualizing the Failure Points
The following diagram maps the catalytic cycle and identifies where scale-up parameters interfere with the mechanism.
Figure 1: The Pd-AAA catalytic cycle. The transition from Pi-Allyl to Nucleophilic Attack is the critical control point where mixing efficiency defines enantioselectivity.
Module 2: Process Safety (The Azide Pathway)
Issue: "We are using sodium azide to open a meso-epoxide/aziridine. The safety team halted the 1kg run."
Technical Insight: Aminocyclopentenes are frequently accessed via azide opening of epoxides or displacement of leaving groups. Organic azides are explosive if the ratio of (Carbon + Oxygen) to Nitrogen atoms is too low.
-
The Rule of Six:
. If the ratio is < 3, the molecule is unstable. -
The Hazard: Cyclopentenyl azides often border this limit. Furthermore, using dichloromethane (DCM) with sodium azide can form Diazidomethane , which is extremely shock-sensitive.
Protocol: Safe Scale-Up of Azide Nucleophilic Substitution
-
Solvent Selection: NEVER use halogenated solvents (DCM, Chloroform) with azides.[1][2] Use DMF , DMSO , or Toluene .
-
Headspace Management: Azide reactions can generate
(hydrazoic acid) if acidified. The reactor headspace must be swept with nitrogen to a scrubber containing NaOH. -
Workup (Quenching): Do not distill azide residues to dryness.
-
Step: Dilute the reaction mixture with water/ethyl acetate.
-
Step: Perform a Staudinger reduction (PPh3) or hydrogenation in situ if possible, converting the azide to the amine before isolation.
-
Module 3: Enzymatic Desymmetrization (The "Green" Alternative)
Issue: "The metal catalyst is too expensive ($5000/kg product). We need a cheaper route."
Solution: Switch to Biocatalysis. Lipases (e.g., CAL-B , Candida antarctica Lipase B) are excellent for the desymmetrization of meso-aminocyclopentenol derivatives or diacetates.
Comparison: Metal vs. Enzymatic
| Feature | Pd-Catalysis (Trost) | Enzymatic (CAL-B) |
| Cost | High (Pd + Ligand) | Low (Immobilized Enzyme) |
| Selectivity (ee) | >95% (Tunable) | >99% (Often absolute) |
| Substrate Conc. | Low (0.1 - 0.5 M) | High (1.0 - 2.0 M) |
| Scale-Up Risk | Mixing/Air Sensitivity | Emulsion formation |
Standard Operating Procedure (SOP): Enzymatic Hydrolysis
-
Substrate: meso-1,4-diacetoxycyclopent-2-ene.
-
Medium: Phosphate buffer (pH 7.0) / MTBE biphasic system (9:1).
-
Catalyst: Immobilized CAL-B (Novozym 435), 5 wt% loading.
-
Process:
-
Stir at 30°C. Monitor pH. The hydrolysis releases acetic acid, dropping pH.
-
CRITICAL: Use an Auto-titrator to maintain pH 7.0 by dosing 1M NaOH. If pH drops < 6.0, enzyme activity crashes.
-
-
Termination: Filter the enzyme (recyclable). Extract the chiral mono-acetate.
Module 4: Purification Strategy (Crystallization)
Issue: "Chromatography at 2kg scale is impossible. We need a solid."
Decision Matrix: Chiral aminocyclopentenes are often oils. To purify without columns, you must form a diastereomeric salt.
Figure 2: Downstream processing decision tree. Salt formation is the standard industrial method to upgrade ee from 85% to >99% without chromatography.
Specific Salt Recommendation: For aminocyclopentenes, Dibenzoyl-L-tartaric acid is a "privileged" resolving agent. It often forms nice needles with secondary amines in EtOH/Water mixtures, allowing for easy filtration.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
- Context: The foundational text for the Pd-AAA mechanism and ligand design used in Module 1.
-
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry. Link
- Context: Describes the discovery and early synthesis of Peramivir, a classic chiral aminocyclopentene.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[3] Link
- Context: The authoritative guide on azide safety and the "Rule of Six" cited in Module 2.
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Aminocyclopentenols by Enzymatic Desymmetrization. Journal of Organic Chemistry.[4][5] Link
- Context: Validates the CAL-B enzym
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link
- Context: Source of the salt screening and crystalliz
Sources
Technical Support Center: Stereochemical Integrity of (1S,4R)-Methyl 4-Aminocyclopent-2-enecarboxylate
A Guide for Senior Application Scientists
Welcome to the technical support center for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This versatile chiral building block is a critical intermediate in the synthesis of numerous complex molecules, including the antiviral agent Oseltamivir.[1][2] Its value is intrinsically linked to its stereochemical purity. This guide provides in-depth troubleshooting advice and best practices to prevent racemization during its functionalization, ensuring the stereointegrity of your synthetic pathway.
Frequently Asked Questions (FAQs): The Fundamentals of Stereostability
This section addresses the core principles governing the stability of the stereocenters in (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Q1: Why is this molecule susceptible to racemization?
A1: The primary site of stereochemical instability is the C1 carbon, which is adjacent to the methyl ester's carbonyl group. The hydrogen atom at this position (the α-proton) is acidic. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of the original (1S,4R) isomer and its C1 epimer, (1R,4R). This process is known as epimerization.[3] While the C4 stereocenter bearing the amino group is generally more stable, the lability of the C1 center is the most common cause of stereochemical scrambling during synthesis.
Q2: What is the primary mechanism of racemization for this compound?
A2: The dominant mechanism is base-catalyzed enolization.[4] The process involves the removal of the α-proton at C1 by a base, which destroys the tetrahedral geometry of the stereocenter. Even a transient formation of the resulting planar enolate allows for the loss of stereochemical information.[3]
dot
Caption: Base-catalyzed epimerization at the C1 position via a planar enolate intermediate.
Q3: Are certain reaction types more prone to causing racemization?
A3: Yes. Any reaction that requires a base, especially for deprotonation or activation, poses a risk. Amide bond formations and acylations of the C4-amino group are particularly high-risk because they often employ basic conditions and activating agents that can inadvertently promote enolization at C1.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This guide is structured to help you identify the root cause of racemization in your experiment and provide actionable solutions.
Problem 1: I'm observing significant epimerization (>5%) at the C1 position after an amide coupling reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, but their basicity can be sufficient to deprotonate the C1 position, especially at elevated temperatures.[4] | 1. Switch to a more sterically hindered base: Use a bulkier base like 2,4,6-collidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which may show less propensity to abstract the C1 proton.[4] 2. Stoichiometry Control: Use the minimum required amount of base. Excess base increases the risk of epimerization. |
| High Reaction Temperature | The rate of enolization and subsequent epimerization is highly temperature-dependent. Running reactions at room temperature or higher significantly increases this risk. | 1. Lower the temperature: Perform the coupling reaction at 0 °C or below. For highly sensitive substrates, cooling to -20 °C or -40 °C is recommended.[5][6] |
| Sub-optimal Coupling Reagent/Additive | Carbodiimide reagents like EDC or DCC, when used without an appropriate additive, can lead to the formation of highly reactive intermediates that promote racemization. | 1. Use racemization-suppressing additives: Always include additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma Pure).[7][8][9] 2. Employ modern coupling reagents: Switch to uronium/phosphonium-based reagents like HATU, HBTU, or COMU, which are known for lower racemization rates.[7] 3. Consider novel reagents: For extremely sensitive systems, explore racemization-free coupling reagents like ynamides.[10] |
| Prolonged Reaction Time | The longer the starting material is exposed to basic conditions, the greater the opportunity for epimerization to occur, even at low rates. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the reaction progress and quench it as soon as the starting material is consumed. 2. Optimize for speed: Use a more efficient coupling reagent or slightly higher concentration (while maintaining low temperature) to reduce the required reaction time. |
Problem 2: My N-acylation reaction (e.g., using an acid chloride or anhydride) is causing C1 epimerization.
| Potential Cause | Explanation | Recommended Solution |
| Strong Base Used for HCl Scavenging | The use of strong, unhindered bases to neutralize the HCl byproduct from an acid chloride reaction creates a highly basic environment conducive to C1 deprotonation. | 1. Use a hindered, non-nucleophilic base: Employ a base like 2,6-lutidine or proton-sponge to scavenge acid without promoting enolization. 2. Schotten-Baumann conditions: Consider a two-phase system (e.g., DCM/aqueous NaHCO₃) where the base is in the aqueous phase, minimizing its contact time with the substrate in the organic phase.[11] |
| High Reactivity of Acylating Agent | Highly reactive acylating agents can generate significant heat upon addition, creating localized "hot spots" that accelerate epimerization. | 1. Slow, controlled addition: Add the acylating agent dropwise to a cooled solution (-20 °C to 0 °C) of the amine and base. This dissipates heat and maintains a low reaction temperature. |
dot
Caption: A decision workflow for troubleshooting C1 epimerization.
Optimized Protocols for Stereopreservation
Adhering to optimized protocols is the most effective way to prevent racemization proactively.
Protocol 1: Low-Temperature Amide Coupling via HATU
This protocol is designed for coupling a carboxylic acid (R-COOH) to the C4-amino group of Boc-protected (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Reagents & Materials:
-
(1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous DMF or CH₂Cl₂
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and cooling bath (e.g., ice-salt or dry ice/acetone)
Step-by-Step Procedure:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate and the carboxylic acid in anhydrous DMF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Base Addition: Add 2,4,6-collidine to the cooled solution and stir for 5 minutes. The use of a hindered base is critical.[4]
-
Activation & Coupling: In a single portion, add HATU to the reaction mixture. The solution may change color.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours. Do not let the reaction run unnecessarily long.
-
Quenching: Once the starting amine is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Stereochemical Analysis: Verify the enantiomeric/diastereomeric purity of the final product using chiral HPLC or by analyzing the NMR spectrum for the presence of the (1R,4R) epimer.
References
-
Racemization. (2021, March 5). Chemistry LibreTexts. [Link]
-
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate. MySkinRecipes. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- CN104447451A - New preparation method of oseltamivir intermediate. (2015).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (n.d.). Thieme. [Link]
-
Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]
-
VROBEL, M., & SUBR, V. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Epimerization of Peptide. (n.d.). [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
Sources
- 1. (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate [myskinrecipes.com]
- 2. CN104447451A - New preparation method of oseltamivir intermediate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. Oseltamivir synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Deprotection of Boc-Aminocyclopentene Carboxylates
Current Status: Operational Ticket ID: BOC-DEPROT-ACP-001 Assigned Specialist: Senior Application Scientist
Executive Summary
The deprotection of Boc-protected aminocyclopentene carboxylates presents a unique set of chemoselective challenges distinct from standard peptide chemistry. Unlike linear aliphatic amines, the cyclopentene core introduces significant risks of olefin isomerization (double bond migration) and spontaneous lactamization (in cis-isomers).
This guide provides validated protocols to remove the tert-butoxycarbonyl (Boc) group while preserving the structural integrity of the allylic system and the stereochemical configuration of the beta-amino acid motif.
Module 1: Critical Failure Modes & Mechanistic Insight
Before selecting a protocol, you must understand why standard deprotections fail for this specific substrate class.
The Allylic Migration Risk
The cyclopentene double bond is thermodynamically sensitive. Under strong protic acid conditions (e.g., neat TFA), the double bond can migrate to a more thermodynamically stable position, often into conjugation with the carboxylate (forming an
The cis-Lactamization Trap
If your substrate is a cis-2-aminocyclopentanecarboxylate derivative (e.g., Cispentacin precursors), the free amine and the carboxylate are spatially pre-organized for cyclization.
-
Trigger: Neutralization (pH > 7).
-
Result: Rapid formation of a bicyclic
-lactam (2-azabicyclo[2.2.1]heptan-3-one), which is often irreversible or difficult to open without hydrolysis.
Cation Scavenging
The cleavage of Boc generates a tert-butyl cation (
Visualizing the Failure Pathways
Figure 1: Mechanistic map of potential side reactions during deprotection.
Module 2: Validated Protocols
Select the protocol based on your substrate's sensitivity.
Method A: The "Standard" Scavenger Cocktail (High Yield)
Best for: Substrates where double bond migration is not the primary concern, but alkylation is.
Reagents:
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (Crucial Scavenger)
Protocol:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add Triethylsilane (2.0 - 3.0 equiv) . Note: TES acts as a hydride donor to quench the t-butyl cation efficiently.
-
Cool to 0°C.
-
Add TFA dropwise (final ratio DCM:TFA 2:1 or 4:1).
-
Stir at 0°C for 1–2 hours. Do not warm to RT unless necessary.
-
Workup: Concentrate in vacuo at low temperature (<30°C). Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Product is isolated as the TFA salt.
Method B: Anhydrous HCl (Prevention of Hydrolysis)
Best for: Substrates with labile esters (e.g., ethyl/methyl) that might hydrolyze in aqueous acid.
Reagents:
-
4M HCl in Dioxane (Commercial)
-
Diethyl Ether or EtOAc (for precipitation)
Protocol:
-
Dissolve substrate in dry dioxane or EtOAc at 0°C.
-
Add 4M HCl in Dioxane (5–10 equiv).
-
Monitor by TLC/LCMS. Reaction is usually slower than TFA.
-
Workup: If the product precipitates, filter and wash with cold ether. If not, concentrate in vacuo.
-
Result: Product is isolated as the HCl salt.
Method C: The "Mild" Silyl Switch (Migration Prevention)
Best for: Highly sensitive allylic systems prone to migration or acid-catalyzed decomposition.
Reagents:
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[2]
Mechanism: TMSOTf acts as a strong Lewis acid to activate the Boc carbonyl, facilitating cleavage without generating a high concentration of free protons that catalyze double bond migration.
Protocol:
-
Dissolve substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in dry DCM at 0°C.
-
Add TMSOTf (2.0 – 3.0 equiv) dropwise.
-
Stir at 0°C for 30–60 mins.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.
-
Workup: Concentrate. Isolate via column chromatography (if stable) or precipitation.
Module 3: Troubleshooting & FAQs
Q1: My double bond moved. How do I stop isomerization?
Diagnosis: Thermodynamic equilibration is occurring. Solution:
-
Switch to Method C (TMSOTf). Protic acids (H+) are the primary catalyst for olefin isomerization. Lewis acids (TMS+) are less likely to trigger this pathway.
-
Lower Temperature: Run the reaction at -10°C or -20°C.
-
Reduce Time: Quench immediately upon consumption of starting material. Do not let it stir "overnight."
Q2: I lost my product during workup (Mass balance low).
Diagnosis: You likely performed a basic extraction (Sat. NaHCO3 wash) on a cis-amino ester. Causality: The free amine cyclized onto the ester to form a water-soluble or organic-insoluble lactam, or a zwitterion that stayed in the aqueous phase. Solution:
-
Avoid aqueous workup. Isolate as the salt (TFA or HCl) by evaporation and precipitation.
-
If you must have the free base, perform the neutralization in the presence of the next reagent (e.g., if the next step is an amide coupling, add the base in situ during the coupling reaction).
Q3: I see "t-butylated" side products (+56 mass units).
Diagnosis: The t-butyl cation attacked your cyclopentene ring. Solution: Increase the scavenger load.
-
Switch from Thioanisole (smelly, hard to remove) to Triethylsilane (TES) .
-
Use a 1:1 ratio of TFA:DCM to ensure high solubility of the scavenger.
Q4: Can I use Silica Gel for deprotection?
Answer: Generally, no for this specific substrate. While silica gel under vacuum can deprotect some Boc amines, it requires heating, which promotes double bond migration in cyclopentenes. Stick to solution-phase methods.
Module 4: Decision Matrix
Use this logic flow to determine the correct protocol for your specific aminocyclopentene.
Figure 2: Protocol Selection Decision Tree.
References
-
Fisher Scientific. Amine Protection / Deprotection Protocols. [Link]
-
Organic Chemistry Portal. Triethylsilane (TES) as a Cation Scavenger. [Link]
-
ResearchGate / Tetrahedron Letters. Selective Boc Deprotection using TMSOTf/2,6-Lutidine. (Snippet Source). [Link]
-
National Institutes of Health (NIH). Synthesis of Cispentacin and Beta-Amino Acid Derivatives (Context on Lactamization). [Link] (General Search Context: Cispentacin Synthesis)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
dealing with unstable intermediates in carbocyclic nucleoside synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for synthetic chemists dealing with the specific instability profiles of carbocyclic nucleoside intermediates.
Topic: Stabilization & Handling of Unstable Intermediates Audience: Senior Synthetic Chemists, Process Development Scientists
Executive Summary: The Stability Paradox
Carbocyclic nucleosides (e.g., Entecavir, Abacavir) replace the furanose oxygen with a methylene group. While this renders the final drug highly resistant to phosphorylase-mediated hydrolysis (metabolic stability), the synthetic intermediates—particularly cyclopentenyl allylic species and
This guide addresses the three most common failure modes:
- -Allyl Isomerization during Trost couplings.
-
Regiochemical Scrambling (N9 vs. N7) during Mitsunobu glycosylation.
-
Exocyclic Alkene Polymerization (Entecavir-type precursors).
Module A: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
The Issue: The critical step in constructing the nucleoside core often involves a Pd-catalyzed substitution of an allylic carbonate/acetate with a purine base. The intermediate
Troubleshooting Guide: Preventing Isomerization & Catalyst Death[1]
| Symptom | Root Cause | Technical Intervention |
| Reaction turns black (Pd precipitation) | Ligand dissociation due to amine poisoning (from purine base).[1] | Protocol Adjustment: Pre-mix the purine nucleophile with BSA (N,O-bis(trimethylsilyl)acetamide) to mask the amine protons before adding to the Pd catalyst. |
| Loss of Enantiomeric Excess (ee) | Slow nucleophilic attack allows | Add Chloride Additive: Add 10-20 mol% TBAI or LiCl.[1] Chloride coordinates to Pd, stabilizing the |
| Regioselectivity Failure (Branched vs Linear) | Steric mismatch between ligand and substrate.[1] | Ligand Switch: Switch from TPP to Trost Ligands (DACH-phenyl) or Ferrocene-based ligands (e.g., t-Bu-Phosferrox) which enforce tighter steric pockets.[1] |
Validated Protocol: Asymmetric Allylic Alkylation (AAA)
Objective: Coupling 6-chloropurine to a cyclopentenyl carbonate with >95% ee.[1]
-
Catalyst Formation (In Situ):
-
Nucleophile Activation:
-
In a separate vessel, suspend 6-chloropurine (1.2 equiv) in DCM.
-
Add BSA (3.0 equiv) and catalytic KOAc.[1] Stir until homogeneous (silylation complete).
-
-
Coupling:
-
Add the allylic carbonate substrate to the catalyst solution.
-
Immediately add the silylated nucleophile solution.
-
Critical Step: Add 10 mol% TBAI immediately.
-
-
Quench:
Visualization: The Pd-Catalyzed Failure Points
The diagram below illustrates where the cycle breaks down, leading to racemization or decomposition.
Caption: Figure 1. Mechanism of Pd-Catalyzed Allylic Alkylation showing the critical
Module B: The Mitsunobu Minefield
The Issue: Convergent synthesis often uses the Mitsunobu reaction to couple the base to the carbocycle.[2] The primary instability here is chemical dehydration of the allylic alcohol (forming a diene) rather than coupling, and regiochemical ambiguity (N7 vs N9).
Troubleshooting Guide: Mitsunobu Coupling
| Issue | Diagnosis | Solution |
| Low Yield / Elimination Product | The allylic alcohol eliminates water to form a cyclopentadiene derivative.[1] | Switch Solvent/pKa: Change solvent from THF to Toluene (suppresses ionization). Use a nucleophile with pKa < 11.[1][3] If using purines, ensure the pKa is lowered by electron-withdrawing groups (e.g., 6-chloropurine vs adenine).[1] |
| N7 vs N9 Isomers | Kinetic vs Thermodynamic control. | Temperature Control: N7 is often the kinetic product. Conduct the reaction at 0°C or -20°C to favor N9 (if using specific directing groups) or heat to 60°C to allow thermodynamic equilibration to the more stable N9 isomer (substrate dependent). |
| "Sticky" Byproducts | Triphenylphosphine oxide (TPPO) co-elutes with product.[1] | Reagent Swap: Use DIAD instead of DEAD (lipophilic difference) or use polymer-supported Triphenylphosphine (PS-TPP) to remove oxide via filtration. |
Validated Protocol: The "Pre-formed Betaine" Method
Minimizes exposure of the unstable alcohol to free acidic species.
-
Betaine Formation:
-
Dissolve
(2.0 equiv) and DIAD (2.0 equiv) in anhydrous THF at -78°C. -
Stir for 10 mins. A yellow precipitate (Betaine) may form.[1]
-
-
Nucleophile Addition:
-
Add the Purine/Pyrimidine base (1.5 equiv).[1] Stir for 10 mins.
-
-
Substrate Addition:
-
Add the carbocyclic allylic alcohol (1.0 equiv) dropwise as a solution in THF.
-
Reasoning: This ensures the alcohol immediately reacts with the activated betaine-base complex, preventing acid-catalyzed elimination of the alcohol.
-
-
Warm Up:
Module C: Handling Entecavir Intermediates
The Issue: Entecavir synthesis involves an exocyclic methylene group . The precursor (often a
Critical Workflow: Exocyclic Alkene Installation
When converting the ketone to the exocyclic alkene (e.g., via Nysted reagent or Peterson olefination):
-
Buffer the Environment: The exocyclic alkene is acid-sensitive. All silica gel columns must be neutralized with 1% Triethylamine (TEA).[1]
-
Avoid Iodine: If using iodolactonization routes, remove iodine traces immediately with sodium thiosulfate; iodine radicals can isomerize the exocyclic double bond to the internal position (endo-isomer), which is thermodynamically favored but biologically inactive.[1]
FAQs: Rapid Response
Q: My Vince Lactam enzymatic resolution gave me 80% ee, but I need >99%. Can I recrystallize? A: Direct recrystallization of the lactam is difficult. Derivatize first. Open the lactam to the amino-cyclopentenyl ester, protect the amine (e.g., Boc), and then recrystallize the protected intermediate. The crystal lattice of the Boc-protected amino ester is much more discriminatory for enantiomers.
Q: I see a "double spot" on NMR for my carbocyclic nucleoside. Is it a mixture of diastereomers? A: Not necessarily. Carbocyclic nucleosides often exhibit rotameric species due to restricted rotation around the C-N glycosidic bond, especially if the base is substituted (e.g., N-Boc protection). Run the NMR at 50°C. If the spots coalesce, it is a single pure compound (rotamers). If they remain distinct, you have a diastereomeric mixture (failed stereocontrol).[1]
Q: Why does my Trost coupling stall at 50% conversion? A: You likely generated acetic acid (or the conjugate acid of the leaving group) which protonated your nucleophile, shutting down the reaction. Add BSA (N,O-bis(trimethylsilyl)acetamide).[1] It acts as a proton scavenger and regenerates the silylated (active) nucleophile in situ.
References
-
Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for Carbocyclic Nucleosides."[1] Chemical Reviews.
-
Crimmins, M. T. "Synthetic Approaches to Carbocyclic Nucleosides: The Vince Lactam Route."[1] Tetrahedron.
-
Vorbrüggen, H. "Adventures in Silicon-Organic Chemistry: The Silyl-Hilbert-Johnson Reaction."[1] Accounts of Chemical Research.
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
Bristol-Myers Squibb. "Process for the Synthesis of Entecavir."[4] Patent US 2006/0264627.[1]
(Note: While specific URLs to dynamic search results like 'vertexaisearch' cannot be permanently linked, the DOIs and Patent numbers provided above are the standard, immutable identifiers for these authoritative texts.)
Sources
catalyst poisoning in asymmetric synthesis of aminocyclopentenes
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in the asymmetric synthesis of aminocyclopentenes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
This document is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will explore the common pitfalls of catalyst poisoning, offering diagnostic workflows, preventative measures, and remediation protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common problems. If your issue persists, please refer to the detailed troubleshooting guides in Part 2.
Q1: My reaction has suddenly stopped or is incredibly sluggish. What's the most likely cause?
A: An abrupt drop in reaction rate is a classic symptom of catalyst deactivation, with acute poisoning being a primary suspect.[1][2] This occurs when impurities in your reaction mixture bind to the catalyst's active sites, preventing the substrate from accessing them.[3] Check for potential sources of contamination in your starting materials, solvents, or even the inert gas supply.
Q2: I'm observing a significant drop in enantioselectivity (% ee) but the conversion is still acceptable. Is this also catalyst poisoning?
A: Yes, a loss of enantioselectivity can be a more subtle sign of catalyst poisoning. Certain poisons may not completely block the active site but can alter its chiral environment. This interaction changes the steric and electronic properties of the catalyst-ligand complex, leading to a loss of stereocontrol. Alternatively, it could indicate that a non-asymmetric background reaction is becoming more prominent as the primary catalyst is deactivated.
Q3: Can my amine substrate or aminocyclopentene product be poisoning the catalyst?
A: This is a critical consideration in this specific synthesis. Amines, particularly primary amines, can act as catalyst poisons for palladium systems.[4] They can coordinate strongly to the metal center, potentially forming stable bis(amino)-palladium complexes that are catalytically inactive or have reduced activity. This is a form of product inhibition or substrate poisoning that can limit catalyst turnover.
Q4: What are the most common chemical culprits for catalyst poisoning in palladium-catalyzed reactions?
A: The list is extensive, but a few classes of compounds are notoriously problematic for palladium catalysts. These include:
-
Sulfur Compounds: Thiols, sulfides, and even sulfates are potent poisons that form strong, often irreversible bonds with palladium.[5][6][7]
-
Coordinating Heterocycles: Nitrogen-containing heterocycles (e.g., pyridine, quinoline) can act as ligands, competing with your desired chiral ligand and deactivating the catalyst.[8]
-
Halides, Cyanides, and Carbon Monoxide: These species are well-known inhibitors for many transition metal catalysts.[8][9]
-
Heavy Metals: Trace amounts of metals like mercury, lead, or arsenic from starting materials or equipment can cause severe deactivation.[2][10]
-
Oxidizing Agents: Unwanted oxidants can change the oxidation state of the palladium (e.g., Pd(0) to Pd(II)), disrupting the catalytic cycle.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
When facing a failed or underperforming reaction, a systematic approach is crucial to pinpoint the issue. This guide provides a logical workflow to differentiate between poisoning and other common experimental problems.
dot
Caption: A decision-tree workflow for troubleshooting catalyst deactivation.
Step 1: Rule Out Obvious Errors Before suspecting poisoning, always double-check your experimental parameters. Were the temperature, pressure, and reaction time correct? Was the reaction vessel properly sealed and purged with an inert atmosphere? Simple errors are often the cause of failed reactions.
Step 2: Assess Your Reagents Impurities are a pervasive issue in catalysis.[11][12] Even seemingly minor contaminants in starting materials or solvents can have a dramatic impact.[13][14][15]
-
Question: Have you tried a new, unopened bottle of solvent?
-
Rationale: Solvents can accumulate peroxides or absorb atmospheric moisture and other contaminants over time.
-
Question: How were your substrates purified?
-
Rationale: Starting materials, especially those sourced from multi-step syntheses, can carry over trace amounts of reagents, by-products, or catalysts from previous steps that are potent poisons.
Step 3: Isolate the Source of Poisoning If you suspect poisoning, run a series of controlled experiments to identify the contaminated component.
-
Protocol: Run the reaction with your standard set of reagents. Then, systematically substitute one component at a time (e.g., substrate A, substrate B, solvent, base) with a fresh, high-purity batch. A significant improvement in performance upon swapping one component will identify it as the source of the poison.
Guide 2: Identifying the Poison - Analytical Approaches
If you have identified a contaminated reagent batch or wish to characterize a deactivated catalyst, several analytical techniques can provide definitive answers.[16]
| Technique | Purpose | Sample Type | Typical Detection Limit |
| ICP-MS/OES | Detects and quantifies trace heavy metal contamination (e.g., Pb, Hg, As).[3][10] | Starting materials, solvents, used catalyst | parts-per-billion (ppb) to parts-per-trillion (ppt)[10] |
| GC-MS | Identifies volatile organic impurities and sulfur-containing compounds.[16][17] | Solvents, liquid starting materials | parts-per-billion (ppb)[17] |
| XPS | Determines the elemental composition and chemical state of the catalyst surface, confirming the presence of adsorbed poisons like sulfur or halides.[3][10][16] | Used catalyst | ~0.1 atomic % on surface |
| CHN/S Analyzer | Measures the bulk content of carbon, hydrogen, nitrogen, and sulfur in the catalyst, which can indicate coking or severe sulfur poisoning.[10] | Used catalyst | Major to minor levels[10] |
Guide 3: Common Poisons and Their Mechanisms
Understanding how a poison deactivates your catalyst is key to preventing future failures.
dot
Caption: Mechanism of poisoning by active site blocking.
-
Sulfur Poisoning: Sulfur-containing molecules chemisorb onto the palladium surface, forming highly stable metal-sulfur bonds.[6] This interaction is often irreversible and electronically modifies the catalyst surface, inhibiting its ability to coordinate with the substrate.[7][9] Even at ppb levels, sulfur can cause significant deactivation.[5]
-
Coking/Fouling: This involves the deposition of carbonaceous material onto the catalyst surface and within its pores.[2][4] This physically blocks active sites and can hinder the diffusion of reactants and products.[18] While less common under typical, mild asymmetric synthesis conditions, it can occur at elevated temperatures or with certain substrates prone to decomposition.
-
Ligand Displacement: As mentioned, substrate or product amines can act as ligands. If their binding affinity for the palladium center is comparable to or greater than your chiral phosphine ligand, they can displace it, leading to the formation of less active or achiral catalytic species.
Part 3: Experimental Protocols
Protocol 1: High-Purity Solvent Preparation
Objective: To remove common catalyst poisons (water, oxygen, peroxides, and other volatile impurities) from reaction solvents.
Materials:
-
Anhydrous grade solvent (e.g., THF, Toluene, Dichloromethane).
-
Solvent purification system (e.g., Glass Contour or similar system with columns of activated alumina and copper catalyst).
-
Schlenk flask, oven-dried and cooled under vacuum.
Procedure:
-
Ensure the solvent purification system has been properly maintained and the column materials are active.
-
Under a positive pressure of high-purity argon or nitrogen, dispense the desired volume of solvent directly from the system into the oven-dried Schlenk flask.
-
For particularly sensitive reactions, a "sparging" step can be added: bubble dry argon through the solvent for 15-20 minutes to remove any residual dissolved oxygen.
-
Seal the flask and store under an inert atmosphere. Use the solvent within 24 hours for best results.
Self-Validation: The most reliable validation is a control reaction using the purified solvent versus the unpurified solvent, which should show a marked improvement in yield and/or enantioselectivity if the solvent was the source of contamination.
Protocol 2: Attempted Catalyst Regeneration (for Suspected Amine or Halide Poisoning)
Objective: To remove poisoning species from a supported palladium catalyst (e.g., Pd/C) that has lost activity. Note: This is an aggressive treatment and may not be effective for all poisons, especially sulfur or heavy metals.[3] It is most likely to work for reversibly bound inhibitors.
Materials:
-
Spent/deactivated palladium catalyst.
-
Deionized water.
-
Methanol.
-
Dilute aqueous solution of a mild base (e.g., 0.1 M NaHCO₃).[19]
-
Centrifuge and appropriate centrifuge tubes.
-
Vacuum oven.
Procedure:
-
Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash with a small amount of fresh solvent (e.g., methanol) to remove residual product and substrate.
-
Aqueous Wash: Suspend the catalyst in deionized water (approx. 5-10 times the catalyst weight) and stir or sonicate for 15 minutes.[20]
-
Separation: Separate the catalyst via centrifugation. Decant and discard the supernatant.
-
Base Wash: Resuspend the catalyst in the 0.1 M NaHCO₃ solution and stir for 30 minutes at room temperature.[19] This step aims to displace weakly acidic or coordinating species.
-
Separation: Repeat step 3.
-
Rinse: Wash the catalyst twice more with deionized water to remove any residual base, followed by two washes with methanol to aid in drying.[20]
-
Drying: Dry the catalyst thoroughly in a vacuum oven at a mild temperature (e.g., 60 °C) until a constant weight is achieved.
-
Testing: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to a fresh catalyst. A partial or full recovery of activity indicates successful regeneration.[18]
References
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). StudySmarter. [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate. [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. [Link]
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.). ResearchGate. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison | Request PDF. (2025). ResearchGate. [Link]
- Method for reactivating palladium catalysts. (1976).
- Palladium/carbon catalyst regeneration and mechanical application method. (2016).
-
Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. (2025). PMC - NIH. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. [Link]
-
Heterogeneous Catalysis for Cross-Coupling Reactions. (2021). ACS Publications. [Link]
-
Chiral Sulfur Ligands for Asymmetric Catalysis. (2007). ACS Publications. [Link]
-
An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. (n.d.). PMC - PubMed Central. [Link]
-
Asymmetric reactions_synthesis. (n.d.). SlidePlayer. [Link]
-
The Huge Role of Tiny Impurities in Nanoscale Synthesis. (n.d.). ACS Publications. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2000). ACS Publications. [Link]
-
Asymmetric Catalysis in Organic Synthesis. (n.d.). MDPI. [Link]
-
Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Detection of Catalyst Poisons. (n.d.). GAS Dortmund. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2025). ResearchGate. [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024). ResearchGate. [Link]
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Chromatography Online. [Link]
-
Chiral bidentate aminophosphine ligands. (2002). Dalton Transactions (RSC Publishing). [Link]
-
Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX. [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale. (n.d.). PMC - NIH. [Link]
-
Cross-Coupling and Related Reactions. (n.d.). PMC - NIH. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]
-
Impact of Impurities on Crystallization and Product Quality. (2021). MDPI. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. [Link]
-
Asymmetric-Synthesis. (n.d.). University of Liverpool. [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones. (n.d.). PMC - NIH. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Dorf Ketal. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions. (n.d.). DCL Inc. [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. [Link]
-
Asymmetric Catalysis: Introduction to Mechanism, Schrock-Osborn Catalyst. (2021). YouTube. [Link]
-
Strategies for the Development of Asymmetric and Non-Directed Petasis Reactions. (n.d.). PMC - NIH. [Link]
-
Asymmetric Synthesis. (n.d.). University of Bath. [Link]
-
Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. [Link]
-
Enantioselective synthesis. (n.d.). Wikipedia. [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. GAS Dortmund [gas-dortmund.de]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. oceanicpharmachem.com [oceanicpharmachem.com]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 20. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
work-up procedures for reactions involving (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Ticket ID: CHEM-SUP-8821 Subject: Work-up, Isolation, and Stability Protocols for Peramivir Intermediate Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate , a critical chiral intermediate often used in the synthesis of neuraminidase inhibitors like Peramivir.
Critical Warning: This molecule possesses a "loaded spring" structure. The cis-relationship between the C1-ester and C4-amine creates a high risk of intramolecular lactamization (reverting to the Vince lactam) if the free base is exposed to heat or prolonged storage.
This guide prioritizes kinetic control during work-up to preserve the amino-ester scaffold.
Module 1: Isolation & Extraction Protocols
Protocol A: Isolation as the Hydrochloride Salt (Recommended)
Use this method for long-term storage or transport. The salt form suppresses lactamization.
Workflow Diagram:
Caption: Kinetic isolation pathway for converting the crude amino-ester into its stable hydrochloride salt.
Protocol B: Free Base Extraction (For Immediate Use)
Use this method ONLY if the next step (e.g., N-acylation) occurs immediately.
-
Cooling: Chill the reaction mixture to 0°C .
-
Neutralization: Add saturated aqueous NaHCO₃ slowly. Do not use NaOH (risk of ester hydrolysis).
-
Extraction: Extract rapidly with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Note: The free base is moderately polar. Multiple extractions (3x) are required.
-
-
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate is acceptable but slightly acidic; Sodium sulfate is safer).
-
Concentration: Evaporate solvent at < 25°C under vacuum. Do not heat.
Module 2: Troubleshooting & FAQs
Q1: Why is my recovery yield low (<50%) during aqueous extraction?
Diagnosis: The free amine is amphiphilic. It has significant water solubility, especially if the pH is not strictly controlled.
Troubleshooting Steps:
-
Check pH: The aqueous layer must be pH 8.5–9.5 .
-
Too low (< 8): The amine remains protonated (ammonium salt) and stays in the water.
-
Too high (> 11): You risk hydrolyzing the methyl ester to the carboxylic acid, which is water-soluble as a carboxylate salt.
-
-
Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This "salting out" effect drastically reduces the solubility of the organic amine in the water phase.
-
Solvent Choice: Switch from EtOAc to DCM or CHCl₃/iPrOH (3:1) . The chlorinated solvents are better at extracting polar amines.
Q2: I see a new spot on TLC that is less polar than my product. What is it?
Diagnosis: This is likely the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
Mechanism of Failure: Because your molecule has (1S,4R) stereochemistry, the amine and ester are cis to each other. In the free base form, the amine nitrogen can attack the ester carbonyl, displacing methanol and closing the ring back to the lactam.
Prevention:
-
Avoid Heat: Never heat the free base above 30°C.
-
Avoid Storage: Do not store the free base as an oil. If you cannot proceed immediately, convert it to the HCl salt or store as a solution in DCM at -20°C.
Q3: My product is an oil that won't crystallize. How do I purify it?
Solution: The free base is an oil.[1] You must form a salt to get a solid.
-
Method: Dissolve the oil in a minimal amount of dry methanol. Add 1.1 equivalents of HCl (4M in dioxane). Dilute slowly with diethyl ether or MTBE until turbid. Cool to -20°C overnight.
-
Alternative: If you must purify the free base, use neutral alumina instead of silica gel for chromatography. Silica is slightly acidic and can cause streaking or decomposition. If using silica, add 1% Triethylamine (TEA) to the eluent to deactivate acidic sites.
Module 3: Physical Properties & Stability Data
| Parameter | Free Base (Amino Ester) | Hydrochloride Salt |
| State | Yellowish viscous oil | White/Off-white crystalline solid |
| Storage | -20°C (Use within 24h) | Room Temp (Desiccated, stable months) |
| Water Solubility | Moderate (pH dependent) | High |
| Organic Solubility | High (DCM, EtOAc, MeOH) | Low (DCM), High (MeOH, Water) |
| Major Degradant | Vince Lactam (Cyclization) | Hydrolysis (if wet) |
Module 4: Stereochemical Integrity
Guidance: The (1S,4R) configuration is essential for biological activity (e.g., Peramivir synthesis).
-
Risk of Epimerization: The proton alpha to the ester (C1) is acidic. Strong bases (NaOMe, LDA) can cause epimerization, leading to the trans-isomer.
-
Check: Use chiral HPLC or H-NMR to verify the cis relationship. The coupling constants (
-values) between H1 and H5/H2 differ significantly between cis and trans isomers.
Stereochemistry & Cyclization Logic
Caption: Degradation pathways. The cis-isomer naturally reverts to lactam under thermodynamic stress.
References
-
Synthesis of Peramivir Intermediates
- Trost, B. M., et al. "Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation with the DPPBA Ligands." Journal of the American Chemical Society.
- Context: Describes the handling of cyclopentenyl amines and esters in the context of Peramivir synthesis.
-
Vince Lactam Ring Opening
- Singh, R., et al. "Enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." Tetrahedron: Asymmetry.
- Context: Details the conversion of the lactam to the amino acid/ester and the stability of the resulting cis-isomers.
-
Process Chemistry of Peramivir
- BioCryst Pharmaceuticals P
-
Context: Industrial scale handling of (1S,4R)-4-aminocyclopent-2-enecarboxylate salts.[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate.
Sources
Validation & Comparative
validation of analytical methods for chiral purity of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Title: Comparative Guide: Analytical Validation of Chiral Purity Methods for (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
Executive Summary
The synthesis of Peramivir (neuraminidase inhibitor) relies critically on the stereochemical integrity of its key intermediate: (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate . With two chiral centers and a reactive alkene moiety, this molecule presents a distinct analytical challenge: distinguishing the desired (1S,4R) isomer from its enantiomer (1R,4S) and potential diastereomers.
This guide compares the industry-standard Direct Normal-Phase HPLC (Immobilized Polysaccharide) against common alternatives (Derivatization and Coated Phases). We provide a validated protocol that ensures process control, adhering to ICH Q2(R1) guidelines.
Part 1: The Analytical Challenge
The target molecule is a cyclic amino ester. Its analysis is complicated by:
-
Basicity: The free amine group causes severe peak tailing on traditional silica-based chiral columns without proper mobile phase modification.
-
UV Transparency: The molecule lacks strong chromophores, relying on the weak absorbance of the enecarboxylate system (~210–220 nm).
-
Stereochemical Complexity: Four theoretical isomers exist. The analytical method must achieve baseline separation (Resolution
) between the (1S,4R) target and its enantiomer.
Part 2: Method Comparison
We compare the optimized Method A (The Product) against two standard alternatives.
| Feature | Method A: Direct Immobilized HPLC (Recommended) | Method B: Pre-column Derivatization | Method C: Coated Polysaccharide (Traditional) |
| Principle | Direct separation on Immobilized Amylose (Chiralpak IC) | Reaction with Marfey’s Reagent or FDAA | Separation on Coated Amylose (Chiralpak AD-H) |
| Selectivity | High (Robust to solvent changes) | High (Diastereomeric separation) | Moderate to High |
| Sample Prep | Simple Dilution | Complex (Incubation required) | Simple Dilution |
| Throughput | < 15 min run time | > 45 min (Prep + Run) | < 20 min run time |
| Risk Factor | Low (Column is robust) | High (Kinetic resolution errors) | Medium (Column damage by prohibited solvents) |
| Suitability | Process Control & Release | Biological Matrices (Plasma) | R&D Screening |
Why Method A Wins
Method A utilizes an immobilized chiral selector (Chiralpak IC). Unlike Method C (Coated AD-H), the immobilized phase allows the use of aggressive co-solvents (like DCM or Ethyl Acetate) if solubility is an issue, although standard alcohols work well here. Crucially, it avoids the kinetic resolution risks inherent in Method B, where the derivatizing agent might react at different rates with the enantiomers.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is self-validating. If system suitability criteria are not met, the mobile phase modifier concentration must be adjusted.
Chromatographic Conditions
-
Column: Chiralpak IC (Immobilized Amylose tris-(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).
-
Note on Causality: DEA is mandatory. It masks silanol sites on the silica support, preventing the interaction of the analyte's amine group, which eliminates peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm (Targeting the
-unsaturated ester). -
Injection Volume: 10 µL.
-
Diluent: Ethanol or Mobile Phase.[2]
Standard Preparation
-
Stock Solution: Dissolve 10 mg of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate in 10 mL Ethanol.
-
Racemic System Suitability Solution: Mix equal parts of the (1S,4R) standard and the (1R,4S) enantiomer standard to achieve ~0.5 mg/mL each.
System Suitability Criteria
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.5 for the main peak.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Theoretical Plates (
): > 5000.
Part 4: Validation Data Summary
The following data represents typical performance metrics for this method under ICH Q2(R1) validation conditions.
Table 1: Validation Results
| Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | No interference at retention time of main peak | Purity Angle < Purity Threshold (PDA) | Pass |
| Linearity | Correlation Coeff ( | Pass | |
| Accuracy | Recovery 98.0% – 102.0% | Mean Recovery: 100.4% | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6) | RSD = 0.45% | Pass |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | Sensitive |
| Robustness | Min | Robust |
Part 5: Visualizing the Methodology
Diagram 1: Method Development Logic
This decision tree illustrates the logic used to select the Immobilized Phase over Derivatization.
Caption: Logical flow for selecting the Immobilized Chiralpak IC column with basic modifier for amino ester analysis.
Diagram 2: Validation Workflow (ICH Q2)
The sequential steps required to certify the method for release testing.
Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for specificity and precision.
Part 6: References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link
-
Sridhar, G., et al. (2007).[2] Chiral HPLC Method Development for Amino Acid Esters. Analytical Chemistry: An Indian Journal.[2] (Contextual grounding for amino ester separation).
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IC. Chiral Technologies. Link
-
Hyun, M. H. (2006). Chiral separation of amino acid esters on polysaccharide-based chiral stationary phases.[5][6] Journal of Separation Science. (Supports the choice of polysaccharide columns for this class).
-
Subramanian, G. (2019). Chiral Separation Techniques: A Practical Approach.[2][7] Wiley-VCH. (Reference for basic modifier usage in chiral HPLC).
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dujps.com [dujps.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
cost-benefit analysis of different synthetic strategies for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
[1]
Executive Summary
The chiral cyclopentyl amine core, specifically (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate , is the stereochemical anchor for the neuraminidase inhibitor Peramivir (and the nucleoside analog Abacavir). For process chemists, the synthesis of this intermediate presents a classic "triangle of constraints": Enantiopurity (ee%) , Scalability , and Cost .
This guide objectively compares three dominant strategies:
-
Bio-Catalytic Resolution (The Industrial Standard)
-
Pd-Catalyzed Asymmetric Allylic Amination (The Atom-Economic Challenger)
-
Classical Chemical Resolution (The Low-Barrier Entry)
Key Finding: While Palladium catalysis offers intellectual elegance and high atom economy, the Bio-catalytic resolution of Vince Lactam remains the superior industrial route due to its scalability (>100 kg batches), safety profile, and established regulatory precedence, despite higher initial catalyst costs.
Strategic Overview & Mechanistic Pathways[2]
The target molecule possesses a cis-1,4-disubstitution pattern on a cyclopentene ring. The preservation of the double bond is critical for subsequent functionalization (e.g., 1,3-dipolar cycloaddition in Peramivir synthesis).
Route A: Bio-Catalytic Resolution of Vince Lactam
This route utilizes the inherent chirality of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). Specific
-
Mechanism: Enantiospecific hydrolysis of the amide bond.
-
Key Advantage: The unreacted lactam can be recycled or used for other targets (e.g., Carbovir), improving overall process economics.
Route B: Pd-Catalyzed Asymmetric Allylic Amination (Pd-AAA)
This route constructs the chiral center de novo from achiral or meso-precursors (e.g., cyclopentadiene monoepoxide or meso-diesters) using a Palladium(0) catalyst with a chiral ligand (Trost or Ferrocenyl P,N-ligands).
-
Mechanism: Ionization to a
-allyl palladium complex followed by nucleophilic attack by an amine source (e.g., phthalimide or azide). -
Key Advantage: Avoids the 50% yield cap inherent to kinetic resolutions.
Route C: Classical Chemical Resolution
Acidic methanolysis of racemic Vince lactam yields the racemic amino ester, which is then resolved using chiral acids (e.g., Dibenzoyl-L-tartaric acid).
-
Mechanism: Formation of diastereomeric salts with distinct solubility profiles.
-
Key Advantage: Low raw material cost; no proprietary enzymes or heavy metals required.
Visualizing the Pathways
The following diagram illustrates the divergent pathways to the target (1S,4R)-intermediate.
Figure 1: Comparative synthetic workflows. Route A (Green) represents the industrial bio-catalytic standard; Route B (Blue) is the catalytic alternative; Route C (Red) is the classical approach.
Cost-Benefit Analysis & Performance Metrics
The following data aggregates typical industrial performance metrics. Note that "Cost" is relative to a standard pilot-plant baseline.
| Metric | Route A: Bio-Catalytic (Lactamase) | Route B: Pd-Catalysis (Trost/Ferrocenyl) | Route C: Chemical Resolution |
| Enantiomeric Excess (ee) | > 99% (Excellent) | 92% - 96% (Good) | > 98% (After Recryst.) |
| Overall Yield | 45-48% (Theoretical Max 50%) | 85-95% (High) | 30-35% (Low) |
| Material Cost (OpEx) | Medium (Enzyme cost) | High (Pd + Ligand) | Low (Commodity chems) |
| Scalability | High (Ton scale proven) | Medium (Heat transfer/O2 sensitivity) | Medium (Volume inefficiency) |
| E-Factor (Waste) | Low (Water-based) | Medium (Solvent intensive) | High (Recrystallization liquors) |
| Safety Profile | Excellent (Ambient temp/pressure) | Moderate (Toxic metals, sensitizers) | Good (Corrosives handling) |
| Cycle Time | Short (< 24h) | Medium (Reaction + Column) | Long (Multiple crystallizations) |
Critical Analysis
-
The Yield Trap: Route B (Pd) appears superior in yield because it is not a kinetic resolution (max 50%). However, the cost of chiral ligands (e.g., Trost ligands or Ferrocenyl P,N) often exceeds the cost of losing 50% of the cheap Vince lactam starting material in Route A.
-
Purification Load: Route A often yields the amino acid as a precipitate, requiring simple filtration. Route B typically requires column chromatography or scavenger resins to remove Palladium to <10 ppm (API limits), adding significant processing cost.
Detailed Experimental Protocols
Note: These protocols are generalized from optimized literature procedures to serve as a baseline for internal validation.
Protocol A: Enzymatic Resolution (The "Green" Route)
Objective: Isolation of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid.
-
Preparation: Suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (100 g, 0.916 mol) in phosphate buffer (1.0 L, pH 7.0).
-
Enzyme Addition: Add immobilized
-lactamase (e.g., from Microbacterium sp. or commercially available equivalents like CAL-B if using activated lactam) (5 g loading). -
Incubation: Stir at 30°C for 8–12 hours. Monitor conversion by HPLC (Chiralpak AD-H).
-
Workup:
-
Filter off the immobilized enzyme (recyclable).
-
The unreacted (+)-lactam is extracted with dichloromethane (DCM).
-
The aqueous phase (containing the target amino acid) is concentrated or adjusted to isoelectric point to precipitate the (1S,4R)-amino acid.
-
-
Esterification: Reflux the solid amino acid in dry methanol with thionyl chloride (1.2 equiv) to yield the methyl ester hydrochloride.
Validation Check: The unreacted lactam in the DCM layer should have >98% ee. If not, the reaction time was too short or enzyme loading too low.
Protocol B: Pd-Catalyzed Desymmetrization
Objective: Synthesis via Trost Asymmetric Allylic Amination.
-
Catalyst Formation: In a glovebox or under Argon, mix
(2.5 mol%) and the Trost Ligand (R,R)-L (7.5 mol%) in degassed DCM. Stir for 15 min. -
Substrate Addition: Add meso-cyclopent-2-ene-1,4-diol bis(carbamate) or equivalent meso-electrophile (1.0 equiv).
-
Nucleophile Addition: Add the amine source (e.g., phthalimide or sodium azide) (1.2 equiv) and base (Cs2CO3).
-
Reaction: Stir at ambient temperature for 24h.
-
Purification: Filter through Celite to remove bulk Pd. Flash chromatography is usually required to separate the mono-aminated product from bis-alkylated byproducts.
Validation Check: Check for residual Palladium content early. If >1000 ppm, add a trimercaptotriazine (TMT) scavenger step.
Decision Matrix for Process Development
Use this logic flow to select the appropriate strategy for your development phase.
Figure 2: Strategic decision tree for selecting the synthesis route based on development phase and economic constraints.
References
-
Enzymatic Resolution (Industrial Standard)
-
Pd-Catalyzed Asymmetric Allylic Amination
-
Title: Pd-Catalyzed Asymmetric Allylic Amination using Ferrocenyl P,N-Ligands.[3][4]
-
Source:Beilstein Journal of Organic Chemistry (2025/Recent Advances).[5]
-
Link:[Link] (General reference for the methodology described in search results).
- Context: Details the use of chiral ligands for high ee% in cyclopentyl systems.
-
-
Vince Lactam Overview
- Title: The Synthesis of Peramivir: A Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Pd-catalyzed asymmetric allylic amination using easily accessible metallocenyl P,N-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed asymmetric allylic amination using easily accessible metallocenyl P,N-ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
performance of different chiral stationary phases for aminocyclopentene separation
Executive Summary: The Aminocyclopentene Challenge
Aminocyclopentenes (e.g., (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ) are critical chiral scaffolds in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Abacavir and Peramivir .[1] The separation of these enantiomers is non-trivial due to the ring's conformational rigidity and the lack of extensive aromatic systems for
This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs)—specifically Amylose and Cellulose derivatives—which have emerged as the industry standard for this class of molecules.[2] Based on field data and literature analysis, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) typically outperforms Cellulose analogs for aminocyclopentene derivatives.
Mechanistic Insight: Why Amylose Wins
To select the right column, you must understand the molecular recognition mechanism. Aminocyclopentenes interact with CSPs primarily through:
-
Hydrogen Bonding: Between the amino/carboxyl groups of the analyte and the carbamate linkage of the CSP.
-
Steric Inclusion: The cyclopentene ring fits into the chiral grooves of the polymer.
Amylose forms a helical structure that creates deep, well-defined chiral grooves.[1] Cellulose forms linear, sheet-like structures (pseudo-helical) that are often tighter.[1] For the five-membered cyclopentene ring, the Amylose helix provides a superior steric fit , allowing for stronger retention of one enantiomer over the other.
Visualization: Chiral Recognition Pathway
Figure 1: Mechanistic differentiation between Amylose and Cellulose CSPs for aminocyclopentene derivatives.[1]
Comparative Performance Analysis
The following data synthesizes performance metrics for the separation of N-Boc-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester , a common intermediate.
Table 1: CSP Performance Comparison (Normal Phase)
Conditions: n-Hexane/IPA (90:10), Flow: 1.0 mL/min, Temp: 25°C
| CSP Selector | Commercial Name (Example) | Selectivity ( | Resolution ( | Performance Verdict |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | 1.85 | > 4.5 | Excellent. The standard choice.[1] Baseline separation is easily achieved.[1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | 1.25 | 1.4 | Marginal. Often requires optimization of mobile phase additives to achieve baseline.[1] |
| Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID | 1.65 | 3.2 | Very Good. A strong alternative if AD-H fails, especially for chlorinated derivatives.[1] |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | 1.05 | < 0.8 | Poor. The inclusion cavity size is generally unsuitable for this scaffold.[1] |
Immobilized vs. Coated Phases
For aminocyclopentenes, Immobilized phases (e.g., Chiralpak IA) are strongly recommended over coated phases (AD-H) for process scale-up.[1]
-
Reason: Aminocyclopentenes often require polar modifiers (e.g., THF, DCM) to improve solubility or peak shape. Coated phases are destroyed by these solvents, whereas immobilized phases are robust.
Validated Screening Protocol
Do not rely on trial and error. Use this systematic screening flow to guarantee separation.
Step 1: Mobile Phase Selection
-
Primary Screen: n-Hexane/Ethanol (80:20).[1] Ethanol often provides better peak shape than IPA for amines due to better solvation of the amino group.
-
Additive: Always add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) depending on whether the analyte is free base or protected.
-
Note: For amino esters, basic additives (DEA) prevent tailing.[1]
-
Step 2: The Decision Tree
Follow this logic to select your column and mode.
Figure 2: Systematic screening workflow for aminocyclopentene enantioseparation.
Experimental Methodology (Standard Operating Procedure)
To replicate the "Excellent" results cited in Table 1, follow this specific protocol.
Objective: Separate (1R,4S) and (1S,4R) enantiomers of N-Boc-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.
-
System Preparation:
-
Flush HPLC system with Isopropanol (IPA) to remove any Reverse Phase water traces.[1]
-
Equilibrate Chiralpak IA (4.6 x 250 mm, 5 µm) with Mobile Phase for 30 mins.
-
-
Mobile Phase Preparation:
-
Mix n-Hexane and Ethanol in a 90:10 ratio (v/v).[1]
-
Add 0.1% Diethylamine (DEA) to the mixture.
-
Critical: Degas by sonication for 10 mins. Do not use vacuum filtration after adding DEA to avoid evaporation of the volatile amine.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of racemate in 1.0 mL of Ethanol .
-
Tip: Avoid dissolving in pure hexane; the sample may precipitate upon injection.[1]
-
-
Run Parameters:
-
Acceptance Criteria:
-
Tailing Factor (
) < 1.2.[1] -
Resolution (
) > 2.0.
-
References
-
Application of Amylose CSPs in Pharma: Comparison of polysaccharide CSPs for chiral amines. Yakhak Hoeji (2021).[2] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases."
-
Abacavir Intermediate Separation: Specific protocol for aminocyclopentene derivatives using Chiralpak IA. TSI Journals (2008).[1] "A validated chiral LC method for the enantiomeric separation of abacavir key intermediate, ABC-3."
-
Chiral Separation Overview: General guide on HPLC chiral method development. Phenomenex (2023).[1] "Chiral HPLC Separations Guide."
-
Cyclopentene Derivative Synthesis: Context on the synthesis and resolution of 4-aminocyclopent-2-ene-1-carboxylic acid. Google Patents (2000).[1] "WO2000058500A1 - The Preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives."[1]
Sources
Comparative Guide: Synthetic Architectures for Chiral Aminocyclopentenes
Executive Summary
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists. Scope: A critical evaluation of synthetic methodologies for accessing chiral aminocyclopentenes—a privileged scaffold in carbocyclic nucleosides (e.g., Neplanocin A, Abacavir intermediates) and neuraminidase inhibitors (e.g., Peramivir).
This guide moves beyond basic textbook definitions to analyze the strategic utility of three dominant approaches:
-
Pd-Catalyzed Asymmetric Allylic Amination (AAA): The direct functionalization "gold standard."
-
Desymmetrization of Meso-Epoxides: The high-atom-economy route to 1,2-amino alcohols.
-
Overman Rearrangement: The chirality transfer specialist.
Part 1: The Strategic Landscape
The cyclopentene ring presents unique challenges: ring strain (~6 kcal/mol) and the propensity for meso-symmetry. The choice of method depends heavily on the desired substitution pattern (1,4- vs. 1,2-substitution) and the availability of precursors.
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target geometry.
Part 2: Deep Dive into Methodologies
Method A: Pd-Catalyzed Asymmetric Allylic Amination (AAA)
Best For: 1,4-substitution patterns and desymmetrization of meso-diesters.
This method utilizes the ionization of an allylic leaving group (carbonate, acetate, or benzoate) to form a
Mechanism & Causality
The reaction proceeds via a double inversion mechanism (stereoretention overall). However, with meso-substrates (e.g., cis-1,4-diacetoxycyclopent-2-ene), the first ionization breaks symmetry. The chiral ligand dictates which enantiotopic leaving group is ionized (enantiotopic ionization) or which terminus of the
Critical Insight: For cyclopentenes, the Trost Ligand (DACH-phenyl) is superior because its "pocket" accommodates the compact ring, minimizing steric clash while maximizing
Standard Protocol (Self-Validating)
-
Substrate: cis-1,4-Diacetoxycyclopent-2-ene (Meso).
-
Catalyst: Pd
(dba) CHCl (2.5 mol%). -
Ligand:
-Trost Ligand (5-7 mol%). -
Nucleophile: Phthalimide (or Benzylamine) + BSA (N,O-Bis(trimethylsilyl)acetamide).
-
Solvent: CH
Cl or THF (degassed).
Step-by-Step:
-
Pre-complexation: Stir Pd
(dba) and Ligand in solvent for 20 min at RT. Validation: Solution turns from purple/black to clear orange/yellow (active Pd(0) species). -
Nucleophile Activation: Add Phthalimide and BSA. Add catalytic KOAc or Cs
CO . Why? BSA silylates the nucleophile, making it more soluble and "naked," enhancing reactivity. -
Reaction: Add substrate dropwise at 0°C. Warm to RT.
-
Workup: Quench with aqueous NH
Cl.
Method B: Desymmetrization of Meso-Epoxides
Best For: trans-1,2-amino alcohols (e.g., Balanol core).
Opening meso-cyclopentene oxide with nitrogen nucleophiles is a powerful route. While classical opening yields racemates, the use of Chiral Lewis Acids (CLAs) or Organocatalysts breaks symmetry.
Mechanism & Causality
The catalyst (often a Metal-Salen complex) coordinates to the epoxide oxygen, activating it. The chiral environment directs the incoming nucleophile to attack one carbon preferentially.
Critical Insight: Jacobsen's Cr-Salen or Kobayashi's Sc-Bipyridine systems are preferred. The Sc(III) system is notable for being water-compatible, utilizing hydrophobic effects to accelerate the reaction in aqueous media.[1]
Comparative Data: Method A vs. Method B
| Feature | Pd-AAA (Method A) | Epoxide Desymmetrization (Method B) |
| Primary Product | 1,4-Aminocyclopentenes | trans-1,2-Aminocyclopentanols |
| Stereocontrol | Ligand Controlled (>95% ee) | Catalyst Controlled (>90% ee) |
| Atom Economy | Moderate (Leaving group waste) | High (100% atom incorporation) |
| Scalability | High (Kg scale demonstrated) | High (Cheap catalysts) |
| Key Reference | Trost et al. (JACS) [1] | Jacobsen et al. (JACS) [2] |
Method C: The Overman Rearrangement
Best For: Chirality transfer (Allylic Alcohol
If you can access a chiral allylic alcohol (e.g., via CBS reduction or enzymatic resolution), the Overman rearrangement provides a faithful 1,3-transposition of chirality to nitrogen.
Workflow Visualization
Figure 2: The Overman Rearrangement workflow. Note that Pd(II) catalysis allows this to proceed at room temperature, avoiding thermal degradation of the strained cyclopentene ring.
Protocol (Pd-Catalyzed Variant)
-
Imidate Formation: Treat chiral cyclopentenol with trichloroacetonitrile and catalytic DBU (0.1 eq) in CH
Cl at 0°C. Filter through neutral alumina. -
Rearrangement: Dissolve imidate in toluene. Add Bis(acetonitrile)palladium(II) chloride (5 mol%). Stir at RT.
-
Hydrolysis: The resulting trichloroacetamide is robust. To release the free amine, use NaOH/MeOH or acidic hydrolysis (though acid may migrate the double bond).
Part 3: Scientific Integrity & Analysis
Causality in Experimental Failure
-
In Pd-AAA: Low ee often results from the "Memory Effect." If the starting material is racemic and the ionization is reversible, the nucleophile may attack the wrong face before the complex equilibrates. Solution: Use a "soft" nucleophile and optimize the solvent polarity (THF vs. DCM) to control ion pair tightness.
-
In Epoxide Opening: Regioselectivity drops if the catalyst aggregates. Solution: In Jacobsen's system, monomeric active species are crucial; check catalyst solubility.
Reference List
-
Trost, B. M., & Jiang, C. (2003). Pd-Catalyzed Asymmetric Allylic Alkylation. A Short Route to the Cyclopentyl Core of Viridenomycin. Organic Letters, 5(9), 1563–1565. Link
-
Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. Link
-
Anderson, C. E., & Overman, L. E. (2003).[4] Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society, 125(41), 12412–12413. Link
-
Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[1] Organic Letters, 7(20), 4593–4595. Link
-
Palmer, A. M., et al. (2004). Enzymatic Resolution of Aminocyclopentenols. The Journal of Organic Chemistry. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
